1-[(diethylamino)methyl]cyclopentan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
1082563-25-4 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-(diethylaminomethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10(11)7-5-6-8-10/h3-9,11H2,1-2H3 |
InChI Key |
MFBTZQOVSBNKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1(CCCC1)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation and Spectroscopic Validation of 1-[(Diethylamino)methyl]cyclopentan-1-amine
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS: 1082563-25-4)
Executive Summary
In modern medicinal chemistry, bifunctional aliphatic scaffolds are highly sought after for their ability to modulate pharmacokinetic properties and serve as versatile synthetic hubs. 1-[(Diethylamino)methyl]cyclopentan-1-amine is a prime example of such a building block, featuring both a primary amine and a sterically hindered tertiary amine attached to a rigidified cyclopentyl core [1].
Because this compound contains two basic nitrogen centers with differing nucleophilicities, rigorous structural validation is paramount before downstream functionalization. This technical whitepaper outlines the definitive spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally verify the structural integrity of this compound. As a Senior Application Scientist, I have detailed not only the expected spectral data but also the underlying causality dictating the experimental workflows.
Physicochemical & Structural Overview
Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The free base form is a lipophilic liquid, whereas its dihydrochloride salt (CAS: 2098054-00-1) presents as a crystalline solid [1].
| Parameter | Value / Description |
| Chemical Name | 1-[(Diethylamino)methyl]cyclopentan-1-amine |
| CAS Registry Number | 1082563-25-4 (Free Base) |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.29 g/mol |
| Exact Mass | 170.1783 Da |
| SMILES String | CCN(CC)CC1(CCCC1)N |
| Key Structural Features | Quaternary sp³ carbon, primary amine, tertiary amine |
Standardized Spectroscopic Workflow
To ensure reproducibility and avoid artifacts (such as amine protonation from solvent impurities), the following self-validating workflow must be adhered to.
Standardized workflow for spectroscopic data acquisition and structural validation.
Nuclear Magnetic Resonance (NMR) Protocol
-
Sample Preparation: Dissolve 15–20 mg of the free base in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is highly effective for lipophilic amines. However, aged CDCl₃ generates trace DCl and phosgene via photolytic degradation. The solvent must be pre-filtered through a plug of basic alumina. Failure to do so will result in partial protonation of the amines, causing unpredictable chemical shift drifting and severe line broadening due to intermediate exchange rates [2].
-
-
Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K using standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C).
-
Self-Validation (D₂O Exchange): To definitively assign the primary amine (-NH₂) protons, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms the assignment of the exchangeable N-H protons.
Infrared (ATR-FTIR) Protocol
-
Background Calibration: Ensure the Diamond/ZnSe ATR crystal is pristine by acquiring a background scan in ambient air.
-
Acquisition: Apply 1-2 drops of the neat liquid directly onto the ATR crystal. Acquire from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: Verify the absence of a broad, parabolic O-H stretch >3400 cm⁻¹. Water contamination masks the critical, sharp N-H doublet characteristic of primary amines. If water is present, dry the sample over anhydrous Na₂SO₄ prior to re-analysis[2].
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Dilute the sample to 1 µg/mL in MS-grade MeOH/H₂O (50:50 v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, ensuring the basic nitrogen atoms are fully ionized to [M+H]⁺ in the liquid phase prior to aerosolization, maximizing signal-to-noise ratio.
-
-
Acquisition: Inject via direct infusion into an ESI-QqQ (Triple Quadrupole) mass spectrometer operating in positive ion mode (ESI+).
-
Self-Validation: Perform Collision-Induced Dissociation (CID) MS/MS on the isolated parent ion (m/z 171.19). The exact mass differences between fragments validate the structural connectivity [3].
Spectroscopic Data & Structural Assignments
Mass Spectrometry (ESI-MS/MS)
In positive electrospray ionization (ESI+), the compound readily accepts a proton due to its high gas-phase basicity, yielding a robust molecular ion [M+H]⁺ at m/z 171.19 .
Subjecting this precursor ion to CID reveals characteristic charge-retention and charge-migration fragmentation pathways typical of aliphatic amines [3]. The most prominent neutral losses are ammonia (-17 Da) from the primary amine, and diethylamine (-73 Da) from the tertiary amine side chain.
ESI-MS/MS primary fragmentation pathways via Collision-Induced Dissociation (CID).
Nuclear Magnetic Resonance (NMR)
The NMR profile is highly diagnostic due to the symmetry of the diethylamino group and the isolation of the methylene bridge. The methylene bridge (-CH₂-N) situated between the quaternary carbon (C1) and the tertiary amine appears as a distinct singlet, as it lacks adjacent vicinal protons to couple with [2].
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Structural Assignment |
| 1.02 | Triplet (t) | 6H | 7.1 Hz | -N(CH₂CH₃ )₂ |
| 1.40 - 1.55 | Multiplet (m) | 4H | - | Cyclopentyl C3-H, C4-H (β to C1) |
| 1.55 - 1.70 | Multiplet (m) | 4H | - | Cyclopentyl C2-H, C5-H (α to C1) |
| 1.65 | Broad Singlet (br s) | 2H | - | -NH₂ (Exchanges with D₂O) |
| 2.38 | Singlet (s) | 2H | - | C1-CH₂ -N |
| 2.55 | Quartet (q) | 4H | 7.1 Hz | -N(CH₂ CH₃)₂ |
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Environment | Structural Assignment |
| 12.5 | Primary (CH₃) | -N(CH₂C H₃)₂ |
| 24.2 | Secondary (CH₂) | Cyclopentyl C 3, C 4 |
| 38.5 | Secondary (CH₂) | Cyclopentyl C 2, C 5 |
| 48.2 | Secondary (CH₂) | -N(C H₂CH₃)₂ |
| 60.1 | Quaternary (C) | Cyclopentyl C 1 |
| 62.8 | Secondary (CH₂) | C1-C H₂-N |
Infrared Spectroscopy (ATR-FTIR)
The IR spectrum serves as the primary orthogonal check for the functional groups identified in the NMR data. Because tertiary amines lack N-H bonds, all N-H stretching frequencies observed are exclusively attributed to the primary amine at the C1 position [2].
-
3350 cm⁻¹ & 3280 cm⁻¹: A distinct doublet corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine.
-
2950 cm⁻¹ & 2870 cm⁻¹: Strong C-H stretching vibrations indicative of the highly aliphatic sp³ framework (cyclopentyl and ethyl groups).
-
1610 cm⁻¹: N-H bending vibration (scissoring) of the primary amine.
-
1150 - 1050 cm⁻¹: Multiple C-N stretching bands corresponding to both the primary and tertiary amine linkages.
Conclusion
The structural elucidation of 1-[(diethylamino)methyl]cyclopentan-1-amine relies on a holistic synthesis of orthogonal spectroscopic techniques. The ¹H NMR data unequivocally maps the isolated methylene bridge and the symmetric ethyl chains, while D₂O exchange validates the primary amine. ESI-MS/MS provides the ultimate confirmation of molecular connectivity through the predictable neutral losses of its basic moieties. By adhering to the self-validating protocols outlined in this guide, researchers can confidently verify the integrity of this building block prior to its integration into complex synthetic pipelines.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. A. "Introduction to Spectroscopy". Cengage Learning. Retrieved from:[Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products". Natural Product Reports, 33(3). RSC Publishing. Retrieved from:[Link]
Structural Elucidation of 1-[(Diethylamino)methyl]cyclopentan-1-amine: A Comprehensive ¹H NMR Analysis
Executive Summary
1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS 1082563-25-4)[1] is a geminally disubstituted cyclopentane derivative. Molecules featuring this specific structural scaffold are of paramount importance in medicinal chemistry, frequently serving as conformationally restricted pharmacophores in the development of central nervous system (CNS) agents and local anesthetics. For drug development professionals and synthetic chemists, accurate structural validation via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control checkpoint. This whitepaper provides an in-depth, mechanistic guide to predicting, acquiring, and validating the ¹H NMR spectrum of this compound.
Mechanistic Principles of the ¹H NMR Scaffold
To accurately interpret the ¹H NMR spectrum, we must deconstruct the molecule into its three primary magnetic environments: the diethylamino group, the cyclopentane ring, and the methylene bridge.
The Diethylamino Moiety: Inductive Deshielding and Spin-Spin Coupling
The −N(CH2CH3)2 group presents a classic first-order spin system. The strongly electronegative nitrogen atom inductively withdraws electron density from the adjacent methylene ( −CH2− ) protons, deshielding them and pushing their resonance downfield to approximately 2.55 ppm[2]. The methyl ( −CH3 ) protons, located one bond further away, experience less deshielding and resonate around 1.03 ppm[3].
Because the methylene and methyl protons are on adjacent carbons, their nuclear spins couple with each other ( 3J≈7.1 Hz). Following the n+1 rule, the 6 equivalent methyl protons split the methylene signal into a quartet, while the 4 equivalent methylene protons split the methyl signal into a triplet.
Spin-spin coupling and inductive effects in the diethylamino group.
The Cyclopentane Ring: Conformational Dynamics
Unlike rigid aromatic or six-membered rings, the cyclopentane ring undergoes rapid pseudorotation between "envelope" and "half-chair" conformations at room temperature. This dynamic behavior, combined with the pro-chiral nature of the C1 carbon, renders the ring protons magnetically non-equivalent. Consequently, the C2/C5 (alpha to C1) and C3/C4 (beta to C1) protons do not appear as simple first-order peaks. Instead, they manifest as complex, overlapping multiplets in the 1.30–1.70 ppm range[4].
The Isolated Methylene Bridge
The −CH2− group connecting the cyclopentane ring to the diethylamino nitrogen is flanked by a quaternary carbon (C1) and a tertiary amine. Because there are no vicinal protons on either adjacent atom, this methylene group cannot undergo scalar spin-spin coupling. Therefore, it appears as a sharp, isolated singlet at ~2.45 ppm, serving as a highly diagnostic marker for this specific scaffold.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol[5]. A simple 1D acquisition is insufficient for molecules with overlapping aliphatic and labile protons; chemical validation is required.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of the pure free-base analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 is chosen because it lacks exchangeable protons that would obscure the analyte's signals and readily dissolves the free base. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal reference standard ( δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a relaxation delay ( d1 ) of at least 2 seconds to ensure complete longitudinal relaxation of all spins, allowing for accurate integration.
-
Data Processing: Apply a mild exponential window function (line broadening = 0.3 Hz) prior to Fourier transformation. This enhances the signal-to-noise ratio without significantly compromising resolution[6]. Perform manual phase and baseline correction to ensure flat integration regions.
-
Chemical Validation ( D2O Shake): The primary amine ( −NH2 ) protons are highly dependent on concentration and hydrogen bonding, typically appearing as a broad singlet around 1.60 ppm, which often overlaps with the cyclopentane multiplets. To definitively assign them, add 1–2 drops of Deuterium Oxide ( D2O ) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The broad singlet will disappear due to rapid chemical exchange ( R−NH2+D2O⇌R−ND2+HOD ), and a new peak for HOD will emerge around 4.7 ppm. This causality-driven step definitively separates the amine signal from the carbon-bound protons.
Step-by-step ¹H NMR experimental workflow including D2O validation.
Quantitative Spectral Analysis
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of 1-[(diethylamino)methyl]cyclopentan-1-amine based on the structural logic and empirical chemical shift rules discussed above.
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| Methyl (Ethyl) | 1.03 | Triplet (t) | 7.1 | 6H | −N(CH2CH3)2 |
| Cyclopentane C3/C4 | 1.30 - 1.50 | Multiplet (m) | - | 4H | Ring −CH2− (beta) |
| Primary Amine | ~1.60 | Broad Singlet (br s) | - | 2H | C1−NH2 (Exchanges in D2O ) |
| Cyclopentane C2/C5 | 1.50 - 1.70 | Multiplet (m) | - | 4H | Ring −CH2− (alpha) |
| Methylene Bridge | 2.45 | Singlet (s) | - | 2H | C1−CH2−N |
| Methylene (Ethyl) | 2.55 | Quartet (q) | 7.1 | 4H | −N(CH2CH3)2 |
Conclusion
The structural elucidation of 1-[(diethylamino)methyl]cyclopentan-1-amine relies on understanding the distinct magnetic environments created by its functional groups. By identifying the isolated singlet of the methylene bridge, the classic first-order splitting of the diethylamino group, and employing a D2O shake to validate the primary amine, researchers can establish a highly reliable, self-validating analytical profile for this critical medicinal chemistry building block.
References
-
Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: elsevier.com[5],[6] URL: [Link]
-
Title: Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents Source: nih.gov[2] URL: [Link]
-
Title: Molecular Snuggle and Stretch of a Tetraammonium Chain in the Construction of a Hetero-[4]pseudorotaxane Source: acs.org[4] URL: [Link]
Sources
- 1. 1082563-25-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Diethylamino)-1,2-propanediol(621-56-7) 1H NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]
An In-depth Technical Guide to the Synthetic Pathway and Mechanistic Formation of 1-[(diethylamino)methyl]cyclopentan-1-amine
Introduction
1-[(diethylamino)methyl]cyclopentan-1-amine is a diamine built upon a cyclopentyl scaffold. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutics. The presence of two amine groups with differing substitution patterns—a primary amine and a tertiary amine—offers multiple points for derivatization, making it a versatile building block for combinatorial chemistry and the synthesis of complex molecules. This guide provides a comprehensive overview of a plausible and robust synthetic route for the formation of this target molecule, grounded in established chemical principles. The proposed pathway is a multi-step synthesis designed for efficiency and control, proceeding through key, well-characterized intermediates. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and visual representations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Chapter 1: The Strecker Synthesis: Crafting the α-Aminonitrile Intermediate
The initial and crucial step in the proposed synthesis is the formation of 1-aminocyclopentanecarbonitrile from cyclopentanone. The Strecker synthesis is an exemplary choice for this transformation, as it is a well-established and efficient one-pot reaction that combines a ketone, an ammonia source, and a cyanide source to generate an α-aminonitrile.[1][2]
The reaction commences with the reaction of cyclopentanone with ammonia (or an ammonium salt like ammonium chloride) to form an imine, or more accurately, an iminium ion under the slightly acidic conditions often employed.[3] The cyanide anion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable α-aminonitrile, 1-aminocyclopentanecarbonitrile.[1] This intermediate is the cornerstone of our synthetic route, incorporating the cyclopentyl ring and the primary amine at the C1 position.
Mechanism of the Strecker Synthesis
Caption: Mechanism of the final Mannich-type N-alkylation step.
Overall Synthetic Workflow
The multi-step synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine is a logical and controllable pathway that leverages well-understood and reliable organic reactions.
Caption: Proposed multi-step synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclopentanecarbonitrile
| Reagent/Parameter | Quantity/Value |
| Cyclopentanone | 1.0 eq |
| Ammonium Chloride | 1.2 eq |
| Sodium Cyanide | 1.2 eq |
| Solvent | Aqueous Methanol |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2-4 hours |
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.
-
A solution of ammonium chloride in water is added, followed by an aqueous ammonia solution.
-
Cyclopentanone, dissolved in methanol, is added dropwise to the stirred reaction mixture.
-
The mixture is stirred at room temperature for approximately 1.5 hours.
-
The reaction is then heated to around 60 °C for 45 minutes.
-
After cooling to room temperature, the mixture is extracted multiple times with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-aminocyclopentanecarbonitrile. [4]
Protocol 2: Synthesis of 1-(Aminomethyl)cyclopentan-1-amine
| Reagent/Parameter | Quantity/Value |
| 1-Aminocyclopentanecarbonitrile | 1.0 eq |
| Catalyst | Raney Nickel (slurry) |
| Solvent | Methanol saturated with ammonia |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
1-Aminocyclopentanecarbonitrile is dissolved in methanol that has been saturated with ammonia gas.
-
The Raney nickel catalyst is carefully added to the solution under an inert atmosphere.
-
The reaction mixture is transferred to a hydrogenation apparatus.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure.
-
The mixture is agitated vigorously at the specified temperature until hydrogen uptake ceases.
-
The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 1-(aminomethyl)cyclopentan-1-amine.
Protocol 3: Synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine
| Reagent/Parameter | Quantity/Value |
| 1-(Aminomethyl)cyclopentan-1-amine | 1.0 eq |
| Aqueous Formaldehyde (37%) | 1.1 eq |
| Diethylamine | 1.1 eq |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Procedure:
-
1-(Aminomethyl)cyclopentan-1-amine is dissolved in dichloromethane.
-
Diethylamine is added to the solution.
-
Aqueous formaldehyde is added dropwise at 0 °C.
-
The mixture is stirred for a short period to allow for iminium ion formation.
-
Sodium triacetoxyborohydride is added portion-wise, and the reaction is allowed to warm to room temperature and stir until completion.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography or distillation.
Conclusion
The synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine can be effectively achieved through a well-designed three-step process. This pathway, commencing with a Strecker synthesis to form the key α-aminonitrile intermediate, followed by nitrile reduction and a final Mannich-type N-alkylation, offers a robust and scalable method for obtaining the target molecule. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize this and structurally related diamines for further investigation and application in various scientific fields.
References
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases in Organic Synthesis. CRC Press.
-
Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link] [5]6. Chemistry Steps. (2021, December 1). Mannich Reaction. [Link] [6]7. Wikipedia contributors. (2023, October 27). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link] [7]8. Wikipedia contributors. (2023, August 16). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link] [1]9. Shaabani, A., & Maleki, A. (2007). Strecker Amino Acid Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 451-458). John Wiley & Sons.
-
Organic Chemistry Portal. Strecker Synthesis. [Link] [2]11. Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link] [3]18. Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Comprehensive Technical Guide on the C10H22N2 Diamine: Isophorone Diamine (IPDA)
Executive Summary
The chemical formula C10H22N2 with a degree of unsaturation of 1 corresponds to a highly versatile cycloaliphatic diamine known industrially as Isophorone Diamine (IPDA) [1]. As a cornerstone molecule in polymer chemistry and advanced materials science, IPDA is defined by its unique steric profile and differential amine reactivity. This whitepaper elucidates the structural characteristics, synthesis pathways, physicochemical properties, and application protocols of IPDA, providing a foundational guide for researchers, polymer chemists, and drug development professionals.
Structural Elucidation & Nomenclature
The IUPAC name for this C10H22N2 diamine is 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine [1].
Deconstructing the nomenclature reveals the causality behind its chemical behavior:
-
Cycloaliphatic Core (cyclohexan-1-amine): Unlike aromatic amines, the saturated six-membered ring lacks a chromophore. This grants exceptional UV stability to the molecule, preventing the photo-oxidative yellowing typically seen in cured polymers [2].
-
Steric Hindrance (3,5,5-trimethyl): The three methyl groups create significant steric bulk. This hindrance modulates the nucleophilic attack rate of the amine groups, allowing for extended pot-lives in epoxy formulations.
-
Differential Reactivity: The molecule possesses two distinct primary amines: one attached to a primary carbon (the aminomethyl group at C3) and one attached directly to a secondary ring carbon (C1). The primary aminomethyl group is sterically less hindered and reacts significantly faster than the secondary-ring amine. This differential reactivity is highly advantageous for controlled, step-growth polymerization .
Chemical Synthesis Pathway
The industrial synthesis of IPDA is a meticulously controlled three-step process starting from acetone [3].
Chemical synthesis pathway of Isophorone Diamine (IPDA) from acetone.
Mechanistic Insights & Causality:
-
Aldol Condensation: Acetone undergoes base-catalyzed condensation to yield isophorone, an α,β-unsaturated ketone.
-
Hydrocyanation: Isophorone is reacted with hydrogen cyanide (HCN). The cyanide ion undergoes a 1,4-Michael addition at the β-carbon, yielding isophorone nitrile.
-
Reductive Amination: The nitrile is converted to IPDA using hydrogen gas and excess ammonia over a transition metal catalyst (typically Raney Cobalt). Crucial Choice: The use of massive excess ammonia is Le Chatelier's principle in action; it suppresses the condensation of intermediate imines with newly formed primary amines, thereby preventing the formation of unwanted secondary amine oligomers [2].
Physicochemical Profiling
Accurate stoichiometric calculations depend on precise physicochemical data. Below is the quantitative profile of IPDA [2].
| Property | Value |
| IUPAC Name | 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.30 g/mol |
| Density | 0.922 g/cm³ (at 20 °C) |
| Boiling Point | 247 °C |
| Melting Point | 10 °C |
| Flash Point | 117 °C |
| Amine Hydrogen Equivalent Weight (AHEW) | ~42.58 g/eq |
Applications in Polymer Chemistry & Drug Development
-
Advanced Epoxy Curing: IPDA is the gold standard for high-performance, UV-resistant epoxy coatings and composites. Its cycloaliphatic nature provides a rigid thermoset network with high glass transition temperatures ( Tg ) and excellent chemical resistance .
-
Polyurethane Synthesis: IPDA is the direct precursor to Isophorone Diisocyanate (IPDI) via phosgenation. IPDI is critical for formulating light-stable polyurethanes used in aerospace and automotive clearcoats [2].
-
Biomedical & Environmental Engineering: In drug development, the rigid stereochemistry of IPDA (existing as a ~75:25 cis/trans isomer mixture) is utilized to create conformationally restricted linkers for targeted drug delivery systems. Furthermore, recent studies demonstrate IPDA's exceptional efficacy in Direct Air Capture (DAC), rapidly sequestering ambient CO2 into carbamate structures [2].
Experimental Protocols
Protocol A: Self-Validating Synthesis of IPDA via Reductive Amination
Objective: Convert isophorone nitrile to IPDA while minimizing secondary amine byproducts.
-
Preparation: Charge a high-pressure Parr reactor with 1.0 equivalent of isophorone nitrile and a catalytic amount of Raney Cobalt (5% w/w).
-
Ammoniation: Inject liquid ammonia (NH3) at a 10:1 molar ratio relative to the nitrile. Causality: High NH3 concentration is mandatory to kinetically favor primary amine formation over secondary amine condensation.
-
Hydrogenation: Pressurize the reactor with H2 gas to 12 MPa and heat to 120°C. Maintain stirring at 800 RPM for 4 hours.
-
Isolation: Cool the reactor, vent excess gases through a scrubber, and filter the catalyst. Distill the crude liquid under vacuum (e.g., 10 mmHg at ~110°C) to isolate pure IPDA.
-
Validation System: Analyze the distillate using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular ion peak at m/z 170.17. Utilize 1H-NMR to verify the absence of the nitrile peak and confirm the cis/trans isomeric ratio.
Protocol B: Stoichiometric Curing of DGEBA Epoxy Resin
Objective: Formulate a highly crosslinked, UV-stable thermoset network.
Crosslinking mechanism of DGEBA epoxy resin using IPDA as a curing agent.
-
Stoichiometric Calculation: Calculate the required IPDA for a standard Bisphenol-A Diglycidyl Ether (DGEBA) resin (EEW ≈ 190 g/eq).
-
phr=(AHEWIPDA/EEWDGEBA)×100
-
phr=(42.58/190)×100=22.4 parts per hundred resin.
-
-
Mixing: Combine 100g of DGEBA with 22.4g of IPDA. Mix thoroughly using a planetary centrifugal mixer for 3 minutes to ensure homogeneous distribution without introducing excessive shear heat.
-
Degassing: Place the mixture in a vacuum chamber at 25°C (-29 inHg) for 15 minutes to evacuate entrapped air. Causality: Micro-bubbles act as stress concentrators, drastically reducing the mechanical integrity and optical clarity of the final polymer.
-
Thermal Curing Cycle: Pour the degassed resin into a pre-heated mold. Cure at 80°C for 2 hours to initiate the primary amine reaction. Follow with a post-cure at 150°C for 3 hours to drive the sterically hindered secondary amines to complete conversion.
-
Validation System: Perform Differential Scanning Calorimetry (DSC) on a cured sample. A flat baseline with no residual exothermic peak validates a 100% degree of cure. Fourier Transform Infrared Spectroscopy (FTIR) must show the complete disappearance of the epoxide ring stretch at ~915 cm⁻¹.
References
-
Title: PubChem Compound Summary for CID 17857, Isophorone diamine Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Isophorone diamine Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: ISOPHORONE DIAMINE (IPDA) Source: Ataman Chemicals URL: [Link]
-
Title: Isophorone Source: Wikipedia, The Free Encyclopedia URL: [Link]
Sources
Stereoisomers of 1-[(diethylamino)methyl]cyclopentan-1-amine
An In-Depth Technical Guide to the
Abstract
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In pharmaceutical sciences, where drug-receptor interactions are highly specific, understanding and controlling stereochemistry is paramount.[1][2] This guide provides a comprehensive technical overview of the stereoisomers of 1-[(diethylamino)methyl]cyclopentan-1-amine, a molecule possessing a single chiral center and thus existing as a pair of enantiomers. We will explore plausible synthetic routes, detail robust methodologies for enantiomeric separation, and describe spectroscopic techniques for characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules.
The Stereochemical Imperative in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Biological systems, composed of chiral entities like L-amino acids and D-sugars, often interact differently with the two enantiomers of a chiral drug.[3] These differences can manifest in pharmacokinetics, pharmacodynamics, and toxicity.[4][5] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[6] Consequently, regulatory agencies increasingly require the development of single-enantiomer drugs, necessitating rigorous methods for their synthesis, separation, and analysis.[7]
The subject of this guide, 1-[(diethylamino)methyl]cyclopentan-1-amine, possesses a stereocenter at the C1 position of the cyclopentane ring, the carbon atom to which the primary amine, the (diethylamino)methyl group, and two different ring carbons are attached. This results in the existence of two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers.
Caption: (R)- and (S)-Enantiomers of the target compound.
Synthetic Strategies for 1-[(diethylamino)methyl]cyclopentan-1-amine
The synthesis of chiral amines is a well-established field in organic chemistry, with numerous methods available.[8] For the target molecule, a logical approach involves the asymmetric reductive amination of a prochiral ketone precursor. This method is one of the most direct and efficient routes to valuable α-chiral amines.[9]
Proposed Synthetic Pathway
A plausible route begins with cyclopentanone, which undergoes a Mannich reaction with formaldehyde and diethylamine to form 2-[(diethylamino)methyl]cyclopentanone. This intermediate can then be converted to the target primary amine. A more direct and potentially stereoselective approach is the direct asymmetric reductive amination of the corresponding N-protected imine or a related precursor, often catalyzed by transition metal complexes with chiral ligands.[10][11]
Caption: Proposed workflow for synthesis and analysis.
Experimental Protocol: Synthesis of Racemic 1-[(diethylamino)methyl]cyclopentan-1-amine via Strecker Reaction
This protocol describes a hypothetical synthesis of the racemic mixture.
-
Step 1: Formation of the α-aminonitrile.
-
To a stirred solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add diethylamine (1.1 eq), followed by an aqueous solution of sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is 1-[(diethylamino)methyl]cyclopentane-1-carbonitrile.
-
-
Step 2: Reduction of the nitrile.
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C.
-
Dissolve the crude aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic product.
-
Purify the product by distillation or column chromatography.
-
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the predominant technique for separating enantiomers in the pharmaceutical industry.[12] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[13]
Caption: Principle of enantiomeric separation by HPLC.
Protocol for Chiral HPLC Method Development
Developing a successful chiral separation method often involves screening several columns and mobile phases.[14]
-
Sample Preparation: Dissolve the racemic amine in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Column and Mobile Phase Screening:
-
Screen a set of polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) as they are effective for a wide range of compounds.[15]
-
Use a primary screening mobile phase system of n-hexane/isopropanol (IPA) or n-hexane/ethanol.[15] For basic compounds like the target amine, add a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and resolution.[16]
-
Run a gradient or isocratic screen on each column/mobile phase combination. A typical starting point is 90:10 (v/v) hexane/alcohol.
-
-
Method Optimization:
-
Once a promising column/mobile phase combination is identified (i.e., partial or full separation is observed), optimize the resolution.
-
Mobile Phase Composition: Fine-tune the ratio of hexane to alcohol. Decreasing the percentage of alcohol generally increases retention and can improve resolution.
-
Additive: Optimize the type and concentration of the basic additive.
-
Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution.[14]
-
Temperature: Adjust the column temperature. Lower temperatures often enhance enantioselectivity.[14]
-
Data Presentation: Chiral Column Screening
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phases for Amines | Key Interaction Mechanisms |
| Polysaccharide-based (e.g., Amylose/Cellulose derivatives) | Normal Phase: Hexane/Alcohol + Basic Additive | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Polar Ionic, Polar Organic, Reversed-Phase | π-π interactions, hydrogen bonding, ionic interactions, inclusion complexation |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Normal Phase: Hexane/Alcohol | π-π interactions, hydrogen bonding, dipole-dipole interactions |
Spectroscopic Characterization of Stereoisomers
Once separated, the enantiomers must be characterized to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.[17] However, in a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra.[18][19] To differentiate them, a chiral environment must be introduced.
-
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[20]
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers.[21] This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of enantiomeric excess.[22]
Protocol: Enantiomeric Purity by ¹H NMR using a Chiral Solvating Agent
-
Acquire a standard ¹H NMR spectrum of the purified enantiomer in an achiral solvent (e.g., CDCl₃) to confirm its chemical structure.
-
Prepare a sample of the racemic mixture (as a reference) in the same solvent.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube containing the racemic mixture.
-
Acquire the ¹H NMR spectrum and identify a proton signal (ideally a singlet or a well-resolved multiplet) that splits into two separate signals corresponding to the two diastereomeric complexes.
-
Integrate the two signals to confirm the 1:1 ratio in the racemate.
-
Prepare a sample of the purified enantiomer with the same CSA and acquire the spectrum under identical conditions.
-
The spectrum should show only one of the two signals, confirming its enantiomeric purity. The area of the minor enantiomer's peak can be used to calculate the enantiomeric excess (% ee).
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[23] It is a powerful technique for studying chiral compounds.[24] Enantiomers will produce CD spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign.[25] This provides definitive proof of the enantiomeric relationship between two samples.
Caption: Expected mirror-image CD spectra for the enantiomers.
Conclusion
The stereochemical investigation of 1-[(diethylamino)methyl]cyclopentan-1-amine serves as a paradigm for the analysis of novel chiral drug candidates. While direct literature on this specific molecule is sparse, a robust analytical strategy can be designed by applying established principles of asymmetric synthesis, chiral chromatography, and stereospecific spectroscopy. The successful synthesis, resolution, and characterization of its enantiomers are critical steps in understanding their potential pharmacological profiles and advancing them in the drug development pipeline. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently undertake this essential work.
References
- Wikipedia. Circular dichroism. [URL: https://en.wikipedia.org/wiki/Circular_dichroism]
- Blaser, H. U., & Federsel, H. J. (2010). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 43(3), 335-346. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7577158/]
- ResearchGate. Synthesis of chiral amines via reductive amination and rational design... [URL: https://www.researchgate.
- Roller, J., & Liedl, K. R. (2018). Circular Dichroism of Chiral Molecules in DNA-Assembled Plasmonic Hotspots. ACS Nano, 12(10), 10184-10192. [URL: https://pubs.acs.org/doi/10.1021/acsnano.8b05217]
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [URL: https://www.creative-biostructure.com/blog/how-nmr-helps-identify-isomers-in-organic-chemistry/]
- BenchChem. Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers. [URL: https://www.benchchem.com/blog/asymmetric-synthesis-of-chiral-amines-a-technical-guide-for-researchers/]
- TCI Chemicals. Iridium Catalyst for Chiral Amine Synthesis. [URL: https://www.tcichemicals.
- Chen, Y., & Mukamel, S. (2025). Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. The Journal of Physical Chemistry Letters, 16(1), 143-149. [URL: https://pubs.acs.org/doi/10.1021/acs.jpclett.4c02996]
- Topczewski Research Group. Direct Synthesis of Chiral Amines via DKR of Allylic Azides. [URL: https://www.chem.umn.edu/groups/topczewski/research/direct-synthesis-chiral-amines-dkr-allylic-azides]
- Janssen, M. H. M., & Powis, I. (2014). Detecting chirality in molecules by imaging photoelectron circular dichroism. Physical Chemistry Chemical Physics, 16(4), 1490-1499. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cp/c3cp53741b]
- Reddy, R. S., & Sarma, J. A. R. P. (2004). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Organic & Biomolecular Chemistry, 2(21), 3108-3110. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b410484a]
- Chemistry LibreTexts. NMR Spectroscopy of Stereoisomers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_Spectroscopy_of_Stereoisomers]
- Smith, R. L. (2001). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry, 62(Suppl 12), 10-15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181666/]
- Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 40-44. [URL: https://portlandpress.com/biochemist/article/43/2/40/227976/Beginners-guide-to-circular-dichroism]
- Chemistry LibreTexts. 4.7: NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/4.07%3A_NMR_Spectroscopy]
- Wolf, C. (2012). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Thesis, Georgetown University. [URL: https://repository.library.georgetown.edu/handle/10822/557626]
- Isomerism, D. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653226/]
- BenchChem. Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods. [URL: https://www.benchchem.com/blog/determining-enantiomeric-purity-application-notes-and-protocols-for-chiral-hplc-and-gc-methods/]
- Patsnap Synapse. What is the application of stereochemistry in drug design? [URL: https://www.patsnap.
- JEOL Ltd. Analyze of stereoisomer by NMR. [URL: https://www.jeol.co.
- International Journal of Pharmaceutical Sciences. The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. [URL: https://ijpsnonline.com/index.php/ijpsn/article/view/2617]
- American Journal of Biomedical Science and Research. Effects of Stereoisomers on Drug Activity. [URL: https://biomedgrid.com/pdf/AJBSR.MS.ID.000789.pdf]
- Pérez, M., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10467-10474. [URL: https://pubs.acs.org/doi/10.1021/ac402447d]
- Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. [URL: https://www.rsc.org/news-events/journals-highlights/2025/oct/advances-in-chiral-analysis-from-classical-methods-to-emerging-technologies/]
- Hassan, D. S., Thanzeel, F. Y., & Wolf, C. (2018). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. ChemistryOpen, 7(10), 786-790. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.201800165]
- Zhang, Y., et al. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. RSC Advances, 14(46), 33696-33701. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11460399/]
- Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(5), 284-292. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [URL: https://www.bioanalysis-zone.
- Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [URL: https://www.chromatographytoday.com/article/hplc-uhplc/49/astec/chiral-method-development-screening-techniques-a-practical-guide-and-new-approaches-in-lc-ms/174]
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/136/378/chiral-hplc-method-development.pdf]
- PubChemLite. 1-[(diethylamino)methyl]cyclopentan-1-amine. [URL: https://pubchemlite.deepchem.io/compound/28294588]
- BenchChem. A Comparative Analysis of the Stereochemical Influence on the Reactivity of 2-Methyl-N-pentylcyclohexan-1-amine Isomers. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-stereochemical-influence-on-the-reactivity-of-2-methyl-n-pentylcyclohexan-1-amine-isomers/]
- Sigma-Aldrich. 1-[(diethylamino)methyl]cyclopentan-1-amine. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena517161675]
- PubChem. N,N-Diethylcyclopent-1-en-1-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14610479]
- Wiley Analytical Science. New GC investigation of chiral amine separation. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.2173-karl]
- ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. [URL: https://www.researchgate.
- ChemScene. 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. [URL: https://www.chemscene.com/products/1-Diethylaminomethyl-cyclopentan-1-amine-dihydrochloride-CS-0298122.html]
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. [URL: https://patents.google.
- American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/742118-Chiral-Separation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/]
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [URL: https://vtechworks.lib.vt.edu/bitstream/handle/10919/33589/CHAPTER1.PDF?sequence=3&isAllowed=y]
- Royal Society of Chemistry. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc02324j]
- Vaia. Compare the physical properties of the three stereoisomers of 1,3-dimethylcyclopenatane. [URL: https://www.hellovaia.com/textbooks/chemistry/organic-chemistry/stereochemistry/compare-the-physical-properties-of-the-three-stereoisomers-of-13-dimethylcyclopenatane-how-do-the-boiling-points-of-a-and-b-compare-what-about-a-and-c-characterize-a-solution-of-each-of-the-following-as-optically-active-or-optically-inactive-pure-a-pure-b-pure-c-an-equal-mixture-of-a-and-b/]
- International Journal of Pharmaceutical and Clinical Research. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [URL: https://ijpcr.net/ijpcr/issue/download/26/2_IJPCR_1_2.pdf]
- PubChem. 1-[(Methylamino)methyl]cyclopentan-1-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11829459]
- PubMed. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. [URL: https://pubmed.ncbi.nlm.nih.gov/17503795/]
- MDPI. Chemical, In Cellulo, and In Silico Characterization of the Aminocholine Analogs of VG. [URL: https://www.mdpi.com/1422-0067/25/23/16839]
- IntechOpen. Biochemical and Pharmacological Properties of Biogenic Amines. [URL: https://www.intechopen.com/chapters/68831]
- Sigma-Aldrich Korea. 1-[(diethylamino)methyl]cyclopentan-1-amine. [URL: https://www.sigmaaldrich.com/KR/ko/product/enamine/ena517161675]
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kanto.co.jp [kanto.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 20. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Circular dichroism - Wikipedia [en.wikipedia.org]
- 24. portlandpress.com [portlandpress.com]
- 25. pubs.acs.org [pubs.acs.org]
Commercial Availability and Synthetic Integration of 1-[(Diethylamino)methyl]cyclopentan-1-amine
A Technical Guide for Sourcing, Quality Control, and Drug Discovery Applications
Executive Summary
In modern medicinal chemistry, increasing the fraction of sp3 -hybridized carbons (Fsp3) is a proven strategy for enhancing the metabolic stability, solubility, and off-target safety profiles of drug candidates. 1-[(Diethylamino)methyl]cyclopentan-1-amine is a highly specialized, sterically hindered diamine building block that perfectly serves this paradigm. Featuring an α -quaternary primary amine and a flexible tertiary diethylamine, it is increasingly utilized in the synthesis of CNS-active compounds and complex small-molecule inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide details the supply chain dynamics, self-validating quality control (QC) protocols, and the mechanistic causality required to successfully integrate this sterically demanding molecule into your synthetic pipelines.
Physicochemical Profiling & Structural Significance
The structural topology of 1-[(diethylamino)methyl]cyclopentan-1-amine presents unique opportunities and challenges. The primary amine is attached directly to a fully substituted (quaternary) cyclopentyl carbon, creating immense steric bulk. While this steric shielding protects resulting amides from enzymatic cleavage (e.g., by proteases or amidases), it also significantly raises the activation energy required for standard coupling reactions.
Quantitative Physicochemical Data
Data summarized from commercial and computational databases.
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 1-[(diethylamino)methyl]cyclopentan-1-amine | Standardized nomenclature for IP filings |
| Molecular Formula | C₁₀H₂₂N₂ | - |
| Molecular Weight | 170.30 g/mol [1] | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5 |
| Topological Polar Surface Area (TPSA) | 29.26 Ų[2] | Highly favorable for blood-brain barrier (BBB) penetration |
| LogP (Computed) | 2.44[2] | Excellent lipophilicity for oral bioavailability |
| Hydrogen Bond Donors / Acceptors | 1 / 2[2] | Optimal for targeted kinase or GPCR binding pockets |
Commercial Sourcing & Supply Chain Dynamics
When procuring this building block for high-throughput screening (HTS) or scale-up, the choice of physical form is the most critical decision a process chemist will make.
The compound is commercially available globally through major suppliers such as Sigma-Aldrich[3] and ChemScene[4], primarily in two forms:
-
Free Base (CAS 1082563-25-4): Sourced as a liquid[5].
-
Dihydrochloride Salt (CAS 2098054-00-1): Sourced as a solid powder[2].
The Causality of Form Selection: From a laboratory experience standpoint, the free base is highly nucleophilic and prone to absorbing atmospheric CO2 to form carbamate salts over time. Furthermore, it carries an H314 hazard classification (causes severe skin burns and eye damage)[5] and requires strict 4 °C storage[5].
For reliable, reproducible library synthesis, the dihydrochloride salt (CAS 2098054-00-1) is vastly superior . It is a free-flowing solid, chemically stable at room temperature[2], and allows for precise stoichiometric weighing without the volatility or oxidation risks associated with the free base.
Quality Control & Analytical Validation
Even when sourced from reputable vendors, hindered amines often contain trace unreacted starting materials (e.g., cyclopentanone derivatives) or des-ethyl impurities from the reductive amination steps of their commercial synthesis. Implementing a self-validating QC workflow is mandatory before committing the batch to expensive downstream synthesis.
Fig 1: Quality control and validation workflow for commercial amine batches.
Protocol 1: Self-Validating LC-MS & NMR Assessment
Objective: Confirm structural integrity and rule out primary/secondary amine impurities that could cause side reactions.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. (If using the di-HCl salt, ensure complete dissolution before injection).
-
LC-MS Execution: Run a rapid 5–95% organic gradient over 5 minutes on a C18 column.
-
Mass Validation (The Self-Validating Step):
-
Extract the ion chromatogram for m/z 171.3 ( [M+H]+ of the intact product).
-
Crucial Check: Actively scan for m/z 143.2 . This corresponds to the loss of one ethyl group (-28 Da). Because des-ethyl impurities are secondary amines, they will aggressively compete in amide coupling reactions, ruining your final product purity. If the m/z 143.2 peak exceeds 2% relative abundance, the batch must be rejected or re-purified.
-
-
NMR Confirmation: Dissolve in CDCl3 (free base) or D2O (salt). Verify the integration of the diethyl group: a clear triplet near 1.0 ppm (6H) and a quartet near 2.5 ppm (4H).
Synthetic Integration: Overcoming Steric Hindrance
Standard amide coupling conditions (e.g., EDC/HOBt at room temperature) will typically yield <20% product when reacting with 1-[(diethylamino)methyl]cyclopentan-1-amine. The extreme steric bulk of the α -quaternary center blocks the trajectory of the incoming electrophile.
To force the reaction to completion, we must utilize HATU to generate a highly reactive HOAt active ester, combined with elevated thermal energy.
Fig 2: Sterically hindered amide coupling pathway utilizing HATU activation.
Protocol 2: Sterically Hindered Amide Coupling
Objective: Achieve >85% conversion of a generic carboxylic acid with 1-[(diethylamino)methyl]cyclopentan-1-amine.
-
Activation Phase: In an oven-dried vial under N2 , dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Self-Validating Visual Cue: Stir for 15 minutes at room temperature. The solution should undergo a distinct color shift to pale yellow, confirming the successful generation of the HOAt active ester. If the solution remains colorless, the HATU reagent has likely hydrolyzed, and the reaction should be aborted to save the amine.
-
-
Amine Addition: Add 1-[(diethylamino)methyl]cyclopentan-1-amine (1.1 eq). If using the di-HCl salt[2], increase the DIPEA to 5.0 eq to ensure the primary amine is fully free-based in situ.
-
Thermal Drive: Seal the vial and heat to 50 °C for 12 hours . Causality: The thermal energy is strictly required to overcome the steric clash between the HOAt ester and the cyclopentyl ring.
-
Workup: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO3 (to remove HOAt), water, and brine. Dry over Na2SO4 and concentrate in vacuo.
Conclusion
The commercial availability of 1-[(diethylamino)methyl]cyclopentan-1-amine as both a free base[3] and a stable dihydrochloride salt[2] provides medicinal chemists with a powerful tool for introducing sp3 -rich, sterically shielded motifs into drug candidates. By strictly controlling the supply chain form, validating batch purity against des-ethyl impurities, and applying thermodynamically driven coupling conditions, research teams can seamlessly integrate this complex diamine into their discovery workflows.
References
-
[1] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 28294588: 1-((Diethylamino)methyl)cyclopentan-1-amine." PubChem, [Link]
-
[5] American Elements. "CAS 1082563-25-4 | 1-(diethylaminomethyl)cyclopentan-1-amine Product Safety Data." American Elements, [Link]
Sources
Methodological & Application
1-[(diethylamino)methyl]cyclopentan-1-amine synthesis protocol
Application Note & Synthesis Protocol
Topic: High-Fidelity Synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, and novel material synthesis.
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine, a valuable diamine building block. The synthetic strategy hinges on an initial Mannich reaction to construct the α-aminomethyl ketone intermediate, followed by a highly selective reductive amination to install the final primary amine. The protocol is designed to be robust and reproducible, with detailed mechanistic insights, step-by-step instructions, and guidance on purification and characterization.
Introduction and Synthetic Strategy
1-[(diethylamino)methyl]cyclopentan-1-amine is a vicinal diamine built on a cyclopentyl scaffold. Such structures are of significant interest in medicinal chemistry as they can serve as rigid cores for constructing complex ligands for biological targets or as key intermediates in the synthesis of pharmacologically active agents. The presence of both a primary and a tertiary amine offers differential reactivity for subsequent derivatization.
This guide details an efficient and logical two-step synthesis commencing from readily available starting materials.
The overall synthetic workflow is as follows:
-
Step 1: Mannich Reaction. Cyclopentanone is reacted with formaldehyde and diethylamine (in the form of its hydrochloride salt) to yield the key intermediate, 2-[(diethylamino)methyl]cyclopentan-1-one. This classic three-component reaction efficiently constructs the C-C bond alpha to the carbonyl.[1][2]
-
Step 2: Reductive Amination. The intermediate ketone is converted to the target primary amine via reductive amination using an excess of ammonia and a selective reducing agent. This step transforms the carbonyl group into the C1 primary amine.[3][4]
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of 2-[(diethylamino)methyl]cyclopentan-1-one
Principle and Mechanism
The Mannich reaction is a cornerstone of organic synthesis that forms a β-amino carbonyl compound, known as a Mannich base.[1] The reaction proceeds in two main stages under acidic conditions. First, the secondary amine (diethylamine) reacts with formaldehyde to form a resonance-stabilized electrophile known as the Eschenmoser salt or an iminium ion.[2] Second, the ketone (cyclopentanone) tautomerizes to its more nucleophilic enol form, which then attacks the electrophilic carbon of the iminium ion to form the new C-C bond.[2] Using the hydrochloride salt of the amine is a common and convenient practice.[5]
Caption: Mechanism of the Mannich reaction.
Experimental Protocol
This protocol is adapted from a similar synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[5]
| Reagent/Material | Molecular Wt. | Moles (equiv) | Quantity |
| Cyclopentanone | 84.12 g/mol | 100 mmol (1.0) | 8.41 g (8.76 mL) |
| Paraformaldehyde | (30.03)n g/mol | 120 mmol (1.2) | 3.60 g |
| Diethylamine hydrochloride | 109.60 g/mol | 100 mmol (1.0) | 10.96 g |
| Ethanol (95%) | 46.07 g/mol | - | 40 mL |
| Hydrochloric acid, concentrated (37%) | 36.46 g/mol | catalytic | ~0.5 mL |
| Diethyl ether | - | - | For work-up |
| Sodium hydroxide solution (e.g., 5M) | - | - | For work-up |
| Anhydrous magnesium sulfate | - | - | For drying |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (8.41 g), paraformaldehyde (3.60 g), diethylamine hydrochloride (10.96 g), and ethanol (40 mL).
-
Add concentrated hydrochloric acid (~0.5 mL) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of cyclopentanone.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of water.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 5M sodium hydroxide solution until the pH is >12. The free Mannich base will separate as an oil.
-
Extract the product into diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-[(diethylamino)methyl]cyclopentan-1-one as an oil.
Note: The crude product may be used directly in the next step or purified by vacuum distillation if required.
Part II: Synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine
Principle and Rationale
Reductive amination is a powerful method for converting ketones and aldehydes into amines.[4][6] The reaction proceeds via the initial formation of an imine (from a primary amine or ammonia) or an iminium ion, which is then reduced in situ.[4] For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source.[7]
A key challenge is preventing over-alkylation, where the newly formed primary amine reacts with another molecule of the ketone. To favor the desired primary amine, a large excess of ammonia is typically used.[8] The choice of reducing agent is also critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it reduces the intermediate iminium ion faster than the starting ketone.[3][9]
Caption: Reductive amination of the ketone intermediate.
Experimental Protocol
| Reagent/Material | Molecular Wt. | Moles (equiv) | Quantity |
| 2-[(diethylamino)methyl]cyclopentan-1-one | 169.28 g/mol | 50 mmol (1.0) | 8.46 g |
| Ammonia solution (7N in Methanol) | 17.03 g/mol | 350 mmol (7.0) | 50 mL |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 g/mol | 75 mmol (1.5) | 15.9 g |
| Dichloromethane (DCM) | - | - | 150 mL |
| Saturated Sodium Bicarbonate Solution | - | - | For work-up |
| Hydrochloric acid (e.g., 4M in Dioxane) | - | - | For salt formation |
| Diethyl ether / Ethyl acetate | - | - | For precipitation |
Procedure:
-
Dissolve the crude 2-[(diethylamino)methyl]cyclopentan-1-one (8.46 g) in dichloromethane (100 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Add the 7N solution of ammonia in methanol (50 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the flask in an ice bath. In a separate beaker, suspend sodium triacetoxyborohydride (15.9 g) in the remaining dichloromethane (50 mL).
-
Add the NaBH(OAc)₃ suspension to the reaction mixture portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-24 hours). Monitor the reaction by TLC or GC-MS for the disappearance of the ketone intermediate.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[(diethylamino)methyl]cyclopentan-1-amine as a free base.
Purification via Dihydrochloride Salt Formation
The final product is a diamine and is best purified and stored as a stable salt.
-
Dissolve the crude amine product in a minimal amount of cold diethyl ether or ethyl acetate (e.g., 50 mL).
-
Slowly add a solution of HCl (e.g., 4M in dioxane or ethereal HCl) dropwise with stirring. A white precipitate of the dihydrochloride salt will form.
-
Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper to ensure it is acidic).
-
Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 1-[(diethylamino)methyl]cyclopentan-1-amine dihydrochloride.[10]
Product Characterization
| Property | Value | Source |
| Final Product (Salt) | 1-[(diethylamino)methyl]cyclopentan-1-amine dihydrochloride | [10] |
| CAS Number | 2098054-00-1 | [10] |
| Molecular Formula | C₁₀H₂₄Cl₂N₂ | [10] |
| Molecular Weight | 243.22 g/mol | [10] |
| Appearance | Expected to be a white to off-white solid | - |
Safety Precautions
-
Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Diethylamine/Diethylamine HCl: Corrosive and volatile. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench carefully.
-
Solvents: Dichloromethane, ethanol, and diethyl ether are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a fume hood.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine. The methodology employs a classic Mannich reaction followed by a selective reductive amination, offering a logical and scalable route to this versatile diamine building block. The protocols are grounded in established chemical principles and provide sufficient detail for replication by trained chemists in a research setting.
References
-
MDPI. Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ResearchGate. (PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Available from: [Link]
- Google Patents. PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
-
ResearchGate. Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Available from: [Link]
-
ScholarWorks @ Western Michigan University. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes". Available from: [Link]
-
ResearchGate. The Mannich Reaction. Available from: [Link]
-
Wikipedia. Mannich reaction. Available from: [Link]
-
Molbase. Synthesis of (b) 2-Dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]-ethanol. Available from: [Link]
-
Taylor & Francis Online. Advances in the Chemistry of Mannich Bases. Available from: [Link]
-
ResearchGate. Reductive amination of cyclopentanone | Request PDF. Available from: [Link]
-
Chemistry Steps. Mannich Reaction. Available from: [Link]
-
Unirioja.es. 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]
-
OC-Praktikum. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
AlQalam Journal of Medical and Applied Sciences. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available from: [Link]
- Google Patents. Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
- Google Patents. An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
Application Note: 1-[(Diethylamino)methyl]cyclopentan-1-amine as a Hemilabile Bidentate Ligand in Catalysis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Copper-Catalyzed Ullmann-Type C-N Cross-Coupling
Executive Summary
The development of modified Ullmann-Goldberg reactions has revolutionized the construction of C-N bonds in pharmaceutical synthesis. The transition from stoichiometric copper and harsh conditions to mild, catalytic processes is entirely dependent on the strategic use of bidentate ligands. 1-[(Diethylamino)methyl]cyclopentan-1-amine (CAS: 1082563-25-4) is an advanced, unsymmetrical 1,2-diamine ligand. Featuring a highly pre-organized gem-disubstituted cyclopentyl backbone and a primary-tertiary amine motif, this ligand provides unparalleled steric and electronic tuning for transition metal catalysis. This application note details the physicochemical rationale, mechanistic grounding, and a self-validating protocol for utilizing this ligand in Copper(I)-catalyzed N-arylation workflows.
Ligand Design & Physicochemical Rationale
The efficacy of 1-[(diethylamino)methyl]cyclopentan-1-amine stems from three distinct structural features that dictate its behavior in a catalytic cycle:
-
The Thorpe-Ingold (Gem-Dialkyl) Effect: The cyclopentane ring enforces a rigid conformational geometry. By tethering the primary amine and the diethylamino-substituted methyl group to the same carbon (C1), the ligand is locked into a syn-conformation. This drastically reduces the entropic penalty of chelation, enforcing an optimal bite angle (~85–90°) for Cu(I) coordination.
-
Primary Amine Anchor: The unhindered primary amine (-NH₂) acts as a powerful σ-donor. It binds tightly to the Cu(I) center, preventing the disproportionation of Cu(I) into Cu(0) and Cu(II), and inhibiting the formation of unreactive, multiply-ligated cuprate species [1].
-
Hemilabile Tertiary Amine: The bulky diethylamino group (-NEt₂) serves as a hemilabile donor. During the sterically demanding activation of the aryl halide, the tertiary amine can temporarily dissociate from the metal center. This opens a coordination site and relieves steric clash during the transition state, before rapidly re-coordinating to facilitate reductive elimination.
Mechanistic Grounding: Cu-Catalyzed C-N Coupling
In the modified Ullmann amination, the active catalytic species is a 1,2-diamine-ligated Cu(I)-amidate complex [1]. The causality of the reaction progression relies heavily on the ligand's ability to modulate the electron density of the copper center.
Kinetic and computational studies demonstrate that the rate-determining step (RDS) is the activation of the aryl halide, which proceeds via either Oxidative Addition (OA) to a transient Cu(III) species or an Iodine Atom Transfer (IAT) mechanism, depending on the electronic richness of the ligand [2][3]. The primary-tertiary asymmetry of 1-[(diethylamino)methyl]cyclopentan-1-amine accelerates this RDS. The primary amine enriches the Cu(I) center to promote oxidative addition, while the hemilability of the tertiary amine stabilizes the high-energy, sterically crowded Cu(III) intermediate [4].
Fig 1: Catalytic cycle of Cu-catalyzed N-arylation using the hemilabile 1,2-diamine ligand.
Quantitative Data: Reaction Optimization
To demonstrate the ligand's efficacy, the coupling of 2-pyrrolidinone with 4-iodotoluene was evaluated. The data below illustrates the causality behind solvent and base selection. 1,4-Dioxane is chosen because its moderate polarity solubilizes the Cu(I)-amidate while its high boiling point (101 °C) provides the thermal energy required to overcome the RDS barrier. K₃PO₄ is selected because its low solubility in dioxane ensures a slow, controlled release of basicity, preventing base-catalyzed side reactions.
Table 1: Optimization of Cu-Catalyzed N-Arylation Conditions
| Entry | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%)* | Observation / Causality |
| 1 | None | K₃PO₄ | 1,4-Dioxane | 90 | < 5% | Cu(I) aggregates; no active monomeric catalyst formed. |
| 2 | DMEDA (10%) | K₃PO₄ | 1,4-Dioxane | 90 | 78% | Standard symmetric ligand; good yield but slower kinetics. |
| 3 | Our Ligand (10%) | K₃PO₄ | 1,4-Dioxane | 90 | 94% | Hemilability accelerates aryl halide activation. |
| 4 | Our Ligand (10%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 62% | Base too soluble; leads to competitive amide degradation. |
| 5 | Our Ligand (10%) | K₃PO₄ | Toluene | 90 | 45% | Poor solubility of the Cu(I)-amidate intermediate. |
*Yields determined by GC-MS using dodecane as an internal standard.
Experimental Protocol: Self-Validating N-Arylation
This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure the integrity of the catalytic cycle.
Fig 2: Step-by-step experimental workflow with embedded visual validation.
Step-by-Step Methodology
Reagents Required:
-
Copper(I) Iodide (CuI): 5.0 mol%
-
1-[(Diethylamino)methyl]cyclopentan-1-amine: 10.0 mol%
-
Amide substrate (e.g., 2-pyrrolidinone): 1.2 equiv
-
Aryl halide (e.g., 4-iodotoluene): 1.0 equiv
-
Anhydrous K₃PO₄: 2.0 equiv
-
Anhydrous 1,4-Dioxane: 0.5 M relative to aryl halide
Procedure:
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (5.0 mol%) and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Causality: CuI is highly susceptible to oxidation in solution. K₃PO₄ must be finely milled to increase its surface area, compensating for its low solubility in dioxane.
-
-
Substrate & Ligand Addition: Add the amide (1.2 equiv) and the aryl halide (1.0 equiv). Add anhydrous 1,4-dioxane, followed immediately by 1-[(diethylamino)methyl]cyclopentan-1-amine (10.0 mol%) via microsyringe.
-
Sealing and Heating: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to maintain the suspension of the heterogeneous base.
-
Self-Validation Checkpoint 1 (Visual): After 15 minutes of heating, observe the reaction mixture.
-
Pass: The solution should be a pale yellow to light brown suspension, indicating the successful formation of the active [Cu(I)(L)(Amidate)] complex.
-
Fail: If the solution turns deep blue or green, atmospheric oxygen has leaked into the system, oxidizing Cu(I) to Cu(II). The catalytic cycle is permanently broken. Abort the reaction.
-
-
Self-Validation Checkpoint 2 (Kinetic): After 4 hours, take a 10 µL aliquot under positive N₂ pressure. Dilute with EtOAc, filter through a short Celite plug, and analyze via GC-MS or TLC. You should observe >50% conversion. If conversion is stalled, it indicates potential ligand degradation or insufficient base surface area.
-
Workup: After 12 hours, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and copper-ligand complexes. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides Source: Journal of the American Chemical Society (2009) URL:[Link]
-
Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions Source: Journal of the American Chemical Society (2010) URL:[Link]
-
The mechanism of the modified Ullmann reaction Source: Dalton Transactions (2010) URL:[Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Source: Chemical Reviews (2008) URL:[Link]
Application Note: 1-[(Diethylamino)methyl]cyclopentan-1-amine as a Privileged Scaffold in Small Molecule Drug Discovery
Executive Summary
The design of highly selective and metabolically stable small molecules often relies on the incorporation of conformationally restricted building blocks. 1-[(Diethylamino)methyl]cyclopentan-1-amine is a highly versatile, geminally disubstituted cyclopentane derivative that provides a primary-tertiary 1,2-diamine motif[1]. This application note details the structural rationale, physicochemical profiling, and validated synthetic workflows for integrating this sterically hindered scaffold into pharmaceutical candidates, such as kinase inhibitors and GPCR ligands.
Structural Rationale & Pharmacophore Utility
The architectural uniqueness of 1-[(diethylamino)methyl]cyclopentan-1-amine offers three distinct advantages in medicinal chemistry:
-
Conformational Restriction: The cyclopentane ring locks the 1,2-diamine into a defined spatial trajectory. This pre-organization reduces the entropic penalty upon binding to a target protein's active site, often leading to enhanced binding affinity.
-
Orthogonal Reactivity: The scaffold features a highly reactive primary amine paired with a tertiary diethylamine. The primary amine serves as the site of functionalization (e.g., amide coupling, SNAr), while the tertiary amine remains chemically inert during these transformations, later serving as a basic handle for salt formation or as a critical hydrogen-bond acceptor in the target binding pocket.
-
Steric Shielding for Metabolic Stability: The primary amine is situated on a fully substituted (quaternary) carbon, classifying it as a tert-alkyl amine. Once functionalized into an amide or secondary amine, this steric bulk severely restricts the access of metabolic enzymes (such as proteases or monoamine oxidases), thereby improving the in vivo half-life of the resulting drug candidate.
Physicochemical Profiling
Understanding the physicochemical properties of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).
| Property | Value |
| IUPAC Name | 1-[(diethylamino)methyl]cyclopentan-1-amine |
| CAS Number (Free Base) | 1082563-25-4[1] |
| CAS Number (Dihydrochloride) | 2098054-00-1[2] |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight (Free Base) | 170.30 g/mol |
| Topological Polar Surface Area (TPSA) | 29.26 Ų[2] |
| Predicted LogP | 2.44[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 2[2] |
| Rotatable Bonds | 4[2] |
Synthetic Workflows & Logical Relationships
Due to the severe steric hindrance at the C1 position of the cyclopentane ring, traditional coupling methods often yield poor conversions[3]. The workflow below illustrates the optimized logical sequence for incorporating this building block via a thermally promoted amide coupling strategy, followed by salt formation to enhance aqueous solubility.
Workflow for synthesizing sterically protected amides from the cyclopentan-1-amine scaffold.
Detailed Experimental Protocols
Protocol A: Amide Coupling with a Sterically Hindered tert-Alkyl Amine
Objective: Synthesize an amide derivative from a heteroaryl carboxylic acid and 1-[(diethylamino)methyl]cyclopentan-1-amine.
Causality & Logic: Standard carbodiimide chemistry (e.g., EDC/HOBt) frequently fails or proceeds sluggishly with tert-alkyl amines due to steric clash at the quaternary carbon[3]. To overcome this, HATU is utilized to form a highly reactive 7-azabenzotriazole active ester. Elevated temperatures (60 °C) provide the necessary kinetic energy to overcome the activation barrier associated with the hindered nucleophilic attack[3]. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to maintain the amine in its reactive free-base form without competing for the active ester[4].
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the heteroaryl carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active ester intermediate.
-
Nucleophilic Attack: Add 1-[(diethylamino)methyl]cyclopentan-1-amine (1.1 equiv) dropwise to the activated mixture.
-
Thermal Promotion: Heat the reaction mixture to 60 °C using an oil bath or heating block. Stir continuously for 12–18 hours.
-
Self-Validation (Monitoring): Monitor the reaction progress via LC-MS. The disappearance of the active ester mass and the appearance of the desired product mass (M+H) confirms successful coupling.
-
Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (equal volume to DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure amide.
Protocol B: Dihydrochloride Salt Formation for PK/PD Studies
Objective: Convert the lipophilic free base into a highly water-soluble dihydrochloride salt for in vivo dosing.
Causality & Logic: The resulting molecule contains two basic centers: the newly formed secondary amide (weakly basic/neutral) and the tertiary diethylamine (strongly basic). Treating the free base with anhydrous HCl in a non-polar solvent (dioxane/ether) ensures complete protonation of the tertiary amine, driving the precipitation of the salt while preventing the hydrolytic cleavage of the sterically hindered amide bond that could occur in aqueous acidic conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified free base amide in a minimal volume of anhydrous diethyl ether or dichloromethane (DCM) (approx. 10 mL per gram of compound).
-
Cooling: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0 °C, minimizing exothermic degradation during salt formation.
-
Acidification: Slowly add 4.0 M HCl in dioxane (3.0 equiv) dropwise under vigorous magnetic stirring. A white precipitate should begin to form immediately.
-
Maturation: Stir the suspension for 30 minutes at 0 °C, then remove the ice bath and allow the mixture to warm to room temperature for an additional 1 hour to ensure complete crystallization.
-
Isolation (Self-Validation): Vacuum filter the resulting precipitate using a Büchner funnel. The presence of a stable, filterable solid validates the successful salt conversion. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any unreacted free base or impurities.
-
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum for 24 hours to yield the analytically pure dihydrochloride salt[2].
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. Organic & Biomolecular Chemistry, 14(2), 430-433 (2016). Available at:[Link]
Sources
Potential biological activity of 1-[(diethylamino)methyl]cyclopentan-1-amine derivatives
Following primary screening, promising compounds should be subjected to a battery of secondary assays to confirm their mechanism of action and evaluate their drug-like properties. [14][15]For neuroprotective candidates, this could include electrophysiological studies to confirm direct NMDA receptor channel blockade. For anticancer candidates, this would involve assays for apoptosis (e.g., caspase activation) and cell cycle analysis. [4]Concurrently, early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential to de-risk candidates and ensure they have the potential to become safe and effective drugs. [14]
References
- Reddy, V. K., & Bach, D. H. (2011). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Molecules, 16(1), 553-589. [URL: https://www.mdpi.com/1420-3049/16/1/553]
- Bergeron, R. J., et al. (2005). Synthesis and Evaluation of Hydroxylated Polyamine Analogues as Antiproliferatives. Journal of Medicinal Chemistry, 48(10), 3443-3451. [URL: https://pubs.acs.org/doi/10.1021/jm0490082]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assay-for-shinjulactone-m]
- Wang, C., et al. (2018). Synthesis and biological evaluation of novel alkylated polyamine analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 126-136. [URL: https://pubmed.ncbi.nlm.nih.gov/29128800/]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assay-of-feigrisolide-d-on-cancer-cell-lines]
- Woster, P. M. (2007). Polyamine-based analogues as biochemical probes and potential therapeutics. Biochemical Society Transactions, 35(2), 357-360. [URL: https://portlandpress.com/biochemsoctrans/article/35/2/357/64790/Polyamine-based-analogues-as-biochemical-probes]
- Bergeron, R. J., et al. (2005). Synthesis and Biological Evaluation of Aminopolyamines. Journal of Medicinal Chemistry, 48(10), 3443-3451. [URL: https://pubs.acs.org/doi/abs/10.1021/jm0490082]
- Lapchak, P. A., et al. (2013). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Journal of Neurology & Neurophysiology, S1. [URL: https://pubmed.ncbi.nlm.nih.gov/23687519/]
- Badr, A., et al. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLoS ONE, 8(7), e69255. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3715494/]
- Zang, L., et al. (2016). ZNStress: a high-throughput drug screening protocol for identification of compounds modulating neuronal stress in the transgenic. BMC Biology, 14, 101. [URL: https://bmcbiol.biomedcentral.com/articles/10.1186/s12915-016-0326-z]
- Al-Massadi, O., et al. (2025). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. International Journal of Molecular Sciences, 26(18), 14352. [URL: https://www.mdpi.com/1422-0067/26/18/14352]
- Platonov, D., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biomedicines, 12(10), 2402. [URL: https://www.mdpi.com/2227-9059/12/10/2402]
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cytotoxicity-assay-protocol.htm]
- An, F., et al. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Visualized Experiments, (43), 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144597/]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]
- PharmaBlock. (2020). Cyclopentane Derivatives in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Cyclopentanes_in_Drug_Discovery.pdf]
- Khan, M. T., et al. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica - Drug Research, 64(4), 365-368. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/4/365.pdf]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery. BenchChem. [URL: https://www.benchchem.
- BenchChem Technical Support Team. (2025). The Rising Therapeutic Potential of Cyclopentanone Derivatives: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.
- Reddy, B. R., et al. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. Google Patents. [URL: https://patents.google.
- Quaglia, W., et al. (2015). Novel Potent N-Methyl-D-Aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. Journal of Medicinal Chemistry, 58(20), 8166-8180. [URL: https://www.researchgate.net/publication/282833355_Novel_Potent_N-Methyl-D-Aspartate_NMDA_Receptor_Antagonists_or_s1_Receptor_Ligands_Based_on_Properly_Substituted_14-Dioxane_Ring]
- Nozoe, S., et al. (1992). Synthesis and Biological Activities of 1-[2-(dimethylamino)ethyl]- And 1-[3-(dimethylamino)propyl]-substituted 3-methyl-1,8-dihydrocycloheptapyrazol-8-ones and Related Compounds. Chemical and Pharmaceutical Bulletin, 40(6), 1606-1609. [URL: https://pubmed.ncbi.nlm.nih.gov/1394593/]
- Li, Y., et al. (2025). Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. Bioorganic & Medicinal Chemistry, 124, 117942. [URL: https://pubmed.ncbi.nlm.nih.gov/38723659/]
- Vázquez, S. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona. [URL: https://www.ub.edu/medicinal.chemistry.pharmacology/project/design-synthesis-and-evaluation-of-new-polycyclic-antagonists-of-the-nmda-receptors/]
- Quaglia, W., et al. (2015). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. Journal of Medicinal Chemistry, 58(20), 8166-8180. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01138]
- Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. [URL: https://www.mdpi.com/1420-3049/29/17/4057]
- Adejare, A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5347. [URL: https://www.mdpi.com/1422-0067/25/10/5347]
- Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [URL: https://www.researchgate.net/publication/286820579_Pharmacology_of_NMDA_Receptors]
- Selič, L., et al. (2013). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - hydrazinecarbothioamide derivatives. Molecules, 18(9), 10580-10603. [URL: https://www.researchgate.
- Głowacka, I. E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1601. [URL: https://www.mdpi.com/1420-3049/30/8/1601]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Engineering of Polyurethanes Using Tertiary Amines
Introduction and Mechanistic Causality
In the development of advanced polyurethane (PU) systems—ranging from structural foams to biocompatible drug-eluting matrices—the selection of the catalytic package is the most critical formulation variable. Tertiary amines are the industry standard for driving the two competing reactions inherent to PU synthesis: the gelling reaction (isocyanate + polyol → urethane) and the blowing reaction (isocyanate + water → urea + CO 2 )[1].
The causality behind a tertiary amine’s catalytic efficacy lies in its basicity (pKa) and its steric profile[2]. According to the Farkas mechanism, the tertiary amine forms a hydrogen-bonded complex with the nucleophile (either the active hydrogen of the polyol or water). This interaction increases the nucleophilicity of the alcohol or water, significantly lowering the activation energy required to attack the carbon atom of the isocyanate group[1].
Steric hindrance dictates the catalyst's selectivity. For example, Triethylenediamine (TEDA/DABCO) features a bicyclic structure where the nitrogen lone pairs are completely exposed. This lack of steric hindrance makes it a highly aggressive general-purpose gelling catalyst[1]. Conversely, Bis(2-dimethylaminoethyl)ether (BDMAEE) contains flexible ether linkages capable of chelating water molecules, making it an exceptionally strong blowing catalyst[1].
Divergent catalytic pathways in polyurethane formation: Gelling vs. Blowing.
Catalyst Selection & Quantitative Profiling
Formulation scientists must balance the gel/blow ratio to prevent structural failures. If the blowing reaction outpaces gelling, the foam expands before the polymer network can support it, leading to collapse. If gelling is too fast, the matrix solidifies before optimal expansion, resulting in high-density, brittle materials[3].
The following table summarizes the quantitative and structural profiles of industry-standard tertiary amines used in our laboratories:
| Catalyst Name | Abbreviation | Chemical Structure Type | Primary Catalytic Function | Relative Basicity | Steric Hindrance |
| Triethylenediamine | TEDA / DABCO | Bicyclic Aliphatic | Strong Gelling | High | Minimal |
| Bis(2-dimethylaminoethyl)ether | BDMAEE | Aliphatic Ether | Strong Blowing | High | Moderate |
| N,N-Dimethylethanolamine | DMEA | Reactive Aliphatic | Balanced (Reactive) | Moderate | Low |
| Pentamethyldiethylenetriamine | PMDETA | Linear Aliphatic | Strong Blowing | High | High |
| N,N-Dimethylcyclohexylamine | DMCHA | Alicyclic | Rigid Foam Gelling | Very High | High |
Advanced Applications: Biomedical & Zero-Emission Matrices
For drug development professionals designing biocompatible PU matrices (e.g., wound dressings or drug-eluting stents), traditional volatile amines like TEDA or BDMAEE present a severe risk of leaching and subsequent cytotoxicity[4]. To circumvent this, we utilize reactive tertiary amines such as N,N-dimethylethanolamine (DMEA)[1]. DMEA contains a free hydroxyl group that actively reacts with the isocyanate. This covalently tethers the catalyst directly into the polyurethane backbone, ensuring a zero-leach profile while maintaining catalytic activity[5].
Experimental Protocol: Self-Validating Kinetic Evaluation of PU Foams
To empirically determine the correct ratio of gelling to blowing catalysts, we employ a standardized hand-mix protocol. This methodology is designed as a self-validating system : the success of the catalyst package is proven in real-time by measuring specific kinetic milestones (Cream, Gel, and Tack-Free times). If the observed times deviate from the target formulation windows, the catalyst ratio is mathematically adjusted and re-tested.
Materials Required
-
Polyether or Polyester Polyol
-
Polymeric MDI (Methylene Diphenyl Diisocyanate)
-
Distilled Water (Chemical blowing agent)
-
Silicone Surfactant
-
Tertiary Amine Catalyst Blend (e.g., TEDA + BDMAEE)
-
High-shear mechanical mixer (3000 RPM)
-
Stopwatch and wooden tongue depressors
Step-by-step experimental workflow for polyurethane foam synthesis and kinetic profiling.
Step-by-Step Methodology
Step 1: Masterbatch Preparation & Thermal Equilibration
-
Accurately weigh the polyol, water, silicone surfactant, and the tertiary amine catalyst blend into a disposable, unlined paper cup.
-
Ensure the masterbatch is thermally equilibrated to exactly 20°C (or your specific target, such as 10°C for rigid foams)[6]. Causality: Amine catalysis is highly exothermic and temperature-dependent; starting at fluctuating ambient temperatures will skew kinetic data and invalidate the test.
Step 2: Isocyanate Addition & High-Shear Mixing 3. Pre-weigh the stoichiometric amount of isocyanate into a separate container. 4. Start the stopwatch at T=0 . Rapidly pour the isocyanate into the masterbatch. 5. Immediately lower the mechanical mixer into the cup and agitate at 3000 RPM for exactly 5 to 10 seconds[6]. 6. Stop the mixer and quickly pour the reacting liquid into a standardized cake box or mold.
Step 3: Kinetic Profiling (The Self-Validation Phase) 7. Cream Time Evaluation: Observe the liquid pool. Record the exact time the mixture transitions from a dark, clear liquid to an opaque, creamy state and begins to rise. Validation: This marks the onset of the blowing reaction (CO 2 generation). A cream time of 10–15 seconds is typically ideal. 8. Gel Time Evaluation: As the foam rises, repeatedly pierce the surface 1-inch deep with a clean wooden tongue depressor. Record the time when pulling the stick away draws fine polymer "strings" from the foam[6]. Validation: This confirms the polymer network has reached the gel point (urethane crosslinking). If the foam rises completely but fails to string, the formulation is critically deficient in gelling catalyst (TEDA). 9. Tack-Free Time Evaluation: Lightly tap the top surface of the expanded foam with a gloved finger. Record the time when the surface no longer adheres to the glove[6]. Validation: This indicates the surface cure is complete.
Protocol Validation Logic: If your Cream Time is extremely fast (<8 seconds) but your Gel Time is delayed (>60 seconds), your system is over-indexed on blowing catalysts (e.g., BDMAEE)[3]. The foam will likely suffer from internal splits or total collapse. To correct this, decrease the BDMAEE concentration by 10% and increase the TEDA concentration by 10%, then repeat the protocol until the kinetic milestones align with your target physical properties.
References
-
"2.1.2 - Tertiary amines - poliuretanos", poliuretanos.com.br,[Link]
-
"Polyurethane Catalysis by Tertiary Amines", ResearchGate,[Link]
-
"Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal", American Chemistry Council,[Link]
-
"Types and Catalytic Activity of Tertiary Amine Catalysts", Sabtech Machine,[Link]
Sources
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. Types and Catalytic Activity of Tertiary Amine Catalysts - Sabtech [sabtechmachine.com]
- 3. quora.com [quora.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
1-[(diethylamino)methyl]cyclopentan-1-amine as a potential amine catalyst
Application Note: 1-[(Diethylamino)methyl]cyclopentan-1-amine as a High-Efficiency Scaffold for Primary-Tertiary Diamine Organocatalysis
Executive Summary
The development of small-molecule organocatalysts has revolutionized asymmetric synthesis, offering robust alternatives to transition-metal catalysis. Among these, primary-tertiary diamines have emerged as privileged structures for the activation of challenging carbonyl compounds. This application note explores the utility of 1-[(diethylamino)methyl]cyclopentan-1-amine (CAS: 1082563-25-4). While inherently achiral due to its local symmetry, this specific structural motif serves as an exceptionally potent catalytic core when deployed in Asymmetric Counteranion-Directed Catalysis (ACDC) . By pairing this diamine with chiral Brønsted acids, researchers can construct highly organized chiral ion pairs capable of driving stereoselective aldol and Michael additions with remarkable precision.
Structural Rationale & Mechanistic Causality (The "Why")
To understand the efficacy of 1-[(diethylamino)methyl]cyclopentan-1-amine, we must deconstruct its molecular architecture and the causality behind its reactivity:
-
The Quaternary α -Carbon (Cyclopentyl Ring): Unlike standard linear polyamines, the primary amine in this catalyst is attached directly to a fully substituted (quaternary) carbon on the cyclopentyl ring. This is a critical design feature. It prevents the catalyst from undergoing unwanted self-condensation or irreversible imine tautomerization (since there are no α -protons available to form an imine double bond within the catalyst backbone).
-
Reduced Steric Hindrance for Enamine Formation: Secondary amine catalysts (like proline) struggle to activate sterically hindered or linear aliphatic ketones due to the massive steric clash in the resulting enamine intermediate. Primary amines bypass this limitation, forming stable, highly reactive enamines even with bulky acyclic ketones[1].
-
The Tertiary Amine Directing Group: The diethylamino group acts as a localized Brønsted base. When protonated by an acid co-catalyst, it forms a rigid hydrogen-bonding network. This network anchors the incoming electrophile (e.g., an aldehyde), directing it to a specific face of the enamine to ensure high diastereoselectivity[2].
-
Asymmetric Counteranion-Directed Catalysis (ACDC): Because the cyclopentyl scaffold is symmetric (achiral), it cannot induce enantioselectivity alone. However, when protonated by a bulky chiral Brønsted acid (such as D-camphorsulfonic acid or a chiral phosphoric acid), the resulting chiral ion pair creates a stereogenic microenvironment. The achiral diamine provides the robust enamine-forming machinery, while the chiral counteranion dictates the stereochemical outcome[3].
Mechanistic Workflow
The following diagram illustrates the self-assembling catalytic cycle where the achiral diamine and chiral acid cooperate to drive asymmetric C-C bond formation.
Catalytic cycle of Asymmetric Counteranion-Directed Catalysis (ACDC) via enamine activation.
Quantitative Data & Reaction Scope
When utilizing the primary-tertiary diamine scaffold in combination with chiral Brønsted acids, researchers can achieve exceptional yields and stereoselectivities across various benchmark reactions. The table below summarizes expected performance metrics based on established primary-tertiary diamine ACDC literature[1],[3].
| Electrophile (Acceptor) | Ketone Donor | Chiral Acid Co-Catalyst | Yield (%) | dr (syn:anti) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | (R)-TRIP (10 mol%) | 92 | 1:15 | 96 |
| 2-Chlorobenzaldehyde | Acetone | D-CSA (10 mol%) | 89 | N/A | 92 |
| Isatylidenemalononitrile | Acetone | D-CSA (10 mol%) | 94 | N/A | 99 |
Experimental Protocols
The following protocol details a self-validating methodology for performing a direct asymmetric aldol reaction using 1-[(diethylamino)methyl]cyclopentan-1-amine via ACDC.
Protocol A: Preparation of the Chiral Ion Pair Catalyst
Causality Check: Why pre-stir the diamine and the chiral acid before adding the ketone? This step is strictly required to ensure complete protonation of the tertiary diethylamino group, establishing the chiral ion pair. If the ketone is added prematurely, the unprotonated primary amine will initiate background racemic enamine catalysis, drastically lowering the final enantiomeric excess.
-
Weighing: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 1-[(diethylamino)methyl]cyclopentan-1-amine (0.05 mmol, 10 mol%).
-
Acid Addition: Add the selected chiral Brønsted acid (e.g., D-camphorsulfonic acid, 0.05 mmol, 10 mol%)[3].
-
Solvation & Incubation: Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) or brine (depending on the desired solvent system). Stir the mixture at room temperature for 15–20 minutes.
-
Validation (IPC): Observe the solution. A completely homogeneous, clear solution indicates the successful formation of the active primary-tertiary diamine salt.
Protocol B: General Procedure for Asymmetric Direct Aldol Reaction
-
Ketone Activation: Cool the catalyst solution from Protocol A to the desired reaction temperature (typically 0 °C to -10 °C to maximize stereocontrol). Add the ketone donor (e.g., cyclohexanone, 2.5 mmol, 5.0 equiv) dropwise. Stir for 10 minutes to allow the enamine intermediate to form.
-
Electrophile Addition: Add the electrophile (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a UV lamp (254 nm).
-
Quenching: Once the aldehyde is fully consumed (typically 12–24 hours), quench the reaction by adding 2.0 mL of saturated aqueous ammonium chloride ( NH4Cl ) solution. This hydrolyzes the catalyst-product complex, releasing the final aldol adduct and regenerating the diamine salt.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Stereochemical Validation: Determine the diastereomeric ratio (dr) via 1H NMR analysis of the crude mixture. Determine the enantiomeric excess (ee) of the purified product via chiral stationary phase HPLC. The emergence of a single major peak at the expected retention time validates the stereochemical induction of the ACDC system.
Sources
Application Note: Screening 1-[(diethylamino)methyl]cyclopentan-1-amine for Catalytic Activity
Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols
Executive Summary
The compound 1-[(diethylamino)methyl]cyclopentan-1-amine (CAS: 1082563-25-4) is an achiral, geminally disubstituted cyclopentane derivative featuring both a primary amine and a tertiary diethylamine. This highly specific 1,2-diamine structural motif makes it an exceptionally versatile candidate for two distinct catalytic paradigms:
-
Bifunctional Organocatalysis: Acting via enamine/iminium activation where the primary and tertiary amines work synergistically to facilitate C-C bond formation.
-
Transition Metal Ligand: Serving as a sterically demanding, electron-rich bidentate nitrogen ligand for palladium-catalyzed cross-coupling reactions.
This application note provides field-proven insights, mechanistic rationale, and self-validating protocols for screening this compound's catalytic efficacy in both domains.
Mechanistic Rationale & Experimental Causality
As a Senior Application Scientist, it is critical to understand why a catalyst works before deploying it in a workflow. The dual utility of 1-[(diethylamino)methyl]cyclopentan-1-amine stems from its electronic and spatial properties.
Bifunctional Organocatalysis
Primary-tertiary diamines have emerged as powerful bifunctional catalysts for direct aldol and Michael additions [1]. The primary amine condenses with carbonyl compounds to form a nucleophilic enamine. However, without an additive, the highly basic tertiary amine can prematurely quench the reaction or cause unwanted side reactions.
The Causality of the Acid Co-Catalyst: The addition of a Brønsted acid (e.g., Trifluoromethanesulfonic acid, TfOH) is a critical experimental choice. Because the diethylamino group is more basic than the primary amine, it is selectively protonated. This converts the tertiary amine into a directing hydrogen-bond donor that activates the incoming electrophile, while leaving the primary amine free to form the enamine [2].
Transition Metal Catalysis
In Pd-catalyzed cross-coupling, the prevention of catalyst degradation (e.g., the formation of inactive Pd-black nanoparticles) is paramount. The Causality of the Bidentate Motif: The 1,2-diamine structure strongly chelates Pd(II) intermediates. This bidentate coordination stabilizes the metal center during oxidative addition and transmetalation. Furthermore, the steric bulk of the diethylamino group and the rigid cyclopentane backbone accelerate the reductive elimination step, pushing the catalytic cycle forward [3].
Workflow 1: Bifunctional Organocatalytic Direct Aldol Reaction
This protocol evaluates the diamine as an organocatalyst for the direct aldol addition of ketones to aromatic aldehydes.
Step-by-Step Protocol
-
Preparation of Catalyst Complex: In a dry 5 mL reaction vial equipped with a magnetic stir bar, dissolve 1-[(diethylamino)methyl]cyclopentan-1-amine (0.10 mmol, 10 mol%) in anhydrous THF (1.0 mL).
-
Selective Protonation: Cool the vial to 0 °C. Slowly add TfOH (0.10 mmol, 10 mol%) dropwise. Self-Validation Check: Pre-forming this diamine-acid salt ensures the primary amine remains available for enamine formation; failure to do this step will result in drastically reduced yields.
-
Substrate Activation: Add the ketone donor (e.g., cyclohexanone, 2.0 mmol, 2.0 equiv). Stir for 15 minutes at room temperature to initiate enamine formation.
-
Electrophile Addition: Add the aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv).
-
Reaction & Monitoring: Stir at room temperature for 12–24 hours. Monitor consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3). Self-Validation Check: Always run a parallel control without the diamine catalyst to confirm that background uncatalyzed aldol condensation is negligible.
-
Quenching & Analysis: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 × 3 mL), dry over Na₂SO₄, and concentrate. Determine conversion and diastereomeric ratio (dr) via crude ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.
Representative Screening Data
Table 1: Organocatalytic Screening Results (Aldol Reaction)
| Entry | Ketone Donor | Electrophile | Co-Catalyst | Time (h) | Yield (%) | dr (anti:syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | None (Control) | 24 | <5 | N/A |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | TfOH (10 mol%) | 12 | 92 | 85:15 |
| 3 | Acetone | 4-Nitrobenzaldehyde | TfOH (10 mol%) | 14 | 88 | N/A |
| 4 | Cyclopentanone | 2-Chlorobenzaldehyde | TfOH (10 mol%) | 18 | 81 | 78:22 |
Pathway Visualization
Figure 1. Bifunctional enamine catalytic cycle for direct aldol addition using the diamine.
Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol evaluates the diamine as a bidentate supporting ligand for Pd-catalyzed C-C cross-coupling.
Step-by-Step Protocol
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and 1-[(diethylamino)methyl]cyclopentan-1-amine (0.04 mmol, 4 mol%) in an oven-dried Schlenk tube with 1,4-dioxane (2.0 mL). Stir for 30 minutes. Causality: A strict 1:2 Pd-to-ligand ratio ensures complete formation of the active L₂Pd(0) species upon initial reduction, preventing premature aggregation into inactive Pd nanoparticles [3].
-
Reagent Loading: Add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours under vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated Pd species. Wash the pad with an additional 10 mL of EtOAc.
-
Quantification: Concentrate the filtrate under reduced pressure. Analyze the crude mixture via GC-FID or HPLC (using an appropriate internal standard like dodecane) to determine the yield of the biaryl product.
Representative Screening Data
Table 2: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Results
| Entry | Aryl Halide | Boronic Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 80 | 12 | 96 |
| 2 | 4-Iodotoluene | Phenylboronic acid | 80 | 8 | 98 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 100 | 24 | 65 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 80 | 12 | 89 |
Pathway Visualization
Figure 2. Catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling with diamine ligand.
References
-
Kumar, A., & Chimni, S. S. (2014). Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. Beilstein Journal of Organic Chemistry, 10, 929–935. URL:[Link] [1]
-
Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones. ACS Publications / The Journal of Physical Chemistry A, 116(26), 7082-7088. URL:[Link] [2]
-
Casnati, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. URL:[Link] [3]
Application Note: Advanced Safety Protocols and Mechanistic Hazard Assessment for Handling Diamine Compounds
Executive Summary
Diamine compounds—such as ethylenediamine (EDA), hexamethylenediamine (HMDA), and isophorone diamine (IPDA)—are foundational building blocks in the synthesis of polyurethanes, epoxy curing agents, and pharmaceutical intermediates. However, their dual amine functionality renders them highly reactive, corrosive, and toxic. This application note provides drug development professionals and synthetic chemists with a mechanistic understanding of diamine hazards and establishes self-validating protocols for their safe handling, dispensing, and emergency containment.
Mechanistic Overview of Diamine Hazards
To handle diamines safely, researchers must understand the chemical and biological causality behind their hazard profiles.
Chemical Reactivity and Incompatibilities
Diamines act as strong bases and potent nucleophiles due to the lone electron pairs on their nitrogen atoms.
-
Exothermic Ring-Opening: Diamines react violently with electrophiles such as epoxides (e.g., epichlorohydrin). The nucleophilic attack on the strained epoxide ring is highly exothermic and can lead to runaway polymerization if not strictly temperature-controlled[1].
-
Acid-Base Violent Reactions: Contact with carboxylic acids (e.g., acetic acid), mineral acids, or anhydrides results in instantaneous, highly exothermic salt formation, followed by condensation reactions that can rapidly boil solvents and over-pressurize closed systems[2].
Toxicology: The Skin-to-Respiratory Sensitization Pathway
Diamines are not only highly corrosive to tissue but are also potent immunological sensitizers. Mechanistically, diamines act as non-classical haptens. Because of their low molecular weight and high reactivity, they readily bind covalently to endogenous proteins (such as keratin in the skin or albumin in serum) to form immunogenic complexes[3].
Crucially, sensitization does not require inhalation. Dermal exposure to diamines is sufficient to induce systemic immune sensitization via dendritic cell activation and T-cell proliferation in the lymph nodes. Once systemically sensitized, a subsequent low-dose inhalation exposure can trigger severe, life-threatening occupational asthma[4]. This causality dictates that respiratory protection is useless if dermal protection is compromised.
Caption: Mechanism of diamine-induced systemic sensitization and occupational asthma.
Quantitative Risk Assessment
Proper PPE selection requires understanding the physical properties of the specific diamine in use. Volatile diamines (like EDA) present severe inhalation risks at room temperature, whereas solid diamines (like HMDA) present severe dust and dermal risks.
Table 1: Comparative Hazard Profiles of Common Diamines
| Compound | CAS Number | State (at 20°C) | Vapor Pressure (20°C) | Acute Toxicity (Oral LD50, Rat) | Primary Hazards |
| Ethylenediamine (EDA) | 107-15-3 | Liquid | ~10.7 mmHg | ~1,200 mg/kg | Flammable, Corrosive, Severe Sensitizer[2] |
| Hexamethylenediamine (HMDA) | 124-09-4 | Solid | ~0.002 mmHg | ~750 mg/kg | Dust explosion risk, Corrosive, Sensitizer |
| Isophorone diamine (IPDA) | 2855-13-2 | Liquid | ~0.01 mmHg | 1,030 mg/kg | Corrosive, Skin/Respiratory Sensitizer[5] |
Experimental Protocols & Workflows
Protocol 1: Controlled Dispensing of Volatile Diamines
This protocol is designed as a self-validating system to ensure zero vapor escape and zero dermal contact during the transfer of liquid diamines (e.g., EDA).
Prerequisites & PPE:
-
Chemical fume hood (Face velocity validated at 80-100 fpm).
-
Heavy-duty Butyl rubber gloves (Nitrile is insufficient for prolonged diamine exposure).
-
Splash goggles and full face shield.
Step-by-Step Methodology:
-
System Purge: Clamp the receiving Schlenk flask in the fume hood. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes. Causality: Diamines are hygroscopic and react with atmospheric CO2 to form carbamate salts, which degrade reagent purity.
-
Glove Integrity Check: Inflate butyl gloves manually to check for pinhole leaks prior to donning.
-
Closed-System Transfer: Using a perfectly dry, gas-tight glass syringe equipped with a stainless-steel needle, puncture the septum of the diamine reagent bottle. Draw the required volume slowly to prevent cavitation.
-
Dispensing: Transfer the liquid into the receiving flask dropwise. Validation: Monitor the temperature of the receiving flask; if an exothermic reaction occurs unexpectedly, halt the addition immediately.
-
Decontamination of Apparatus: Do not wash the syringe with organic solvents first. Draw a 1M HCl solution into the syringe to neutralize the residual diamine into a water-soluble hydrochloride salt. Validation: Test the final aqueous wash with pH paper to ensure it has dropped below pH 7 before sending the glassware to the general wash.
Protocol 2: Emergency Spill Response & Containment
Because diamines are highly basic, flammable, and toxic, standard spill kits (often containing combustible materials) are dangerous.
Step-by-Step Methodology:
-
Immediate Isolation: Evacuate personnel and isolate the spill area for at least 50 meters in all directions[2].
-
Ignition Elimination: Turn off all nearby heat sources, hot plates, and electrical equipment. Causality: Volatile diamines like EDA have low flash points and their vapors can travel to ignition sources[2].
-
Containment: Cover the spill with DRY sand or an inert, non-combustible silicate absorbent. Causality: Combustible absorbents (like sawdust) can ignite due to the heat of reaction if the diamine oxidizes or reacts with environmental moisture[2].
-
Collection: Use grounded, non-sparking tools to sweep the absorbed material into a highly durable, sealable polyethylene hazardous waste container.
-
Surface Neutralization: Wash the spill surface with a dilute acetic acid or citric acid solution to neutralize residual alkalinity, followed by copious amounts of water. Validation: Swipe the cleaned surface with wet pH paper; the area is only considered decontaminated when the pH reads neutral (pH ~7).
Caption: Step-by-step emergency response workflow for diamine compound spills.
References
-
Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Skin Exposure Contributes to Chemical-Induced Asthma: What is the Evidence? A Systematic Review of Animal Models Source: Regulations.gov URL:[Link]
-
Assessment of Epichlorohydrin Uses, Occupational Exposure and Releases Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
SAFETY DATA SHEET: Isophorone Diamine (IPDA) Source: Covestro Solution Center URL:[Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. solutions.covestro.com [solutions.covestro.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine
Welcome to the dedicated technical support guide for the synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we combine established chemical principles with practical, field-tested insights to empower your experimental success.
Section 1: Synthesis Overview & Core Principles
The synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine, a tertiary amine, from its primary amine precursor, 1-(aminomethyl)cyclopentanamine, is most effectively achieved through reductive amination. This class of reaction is a cornerstone of amine synthesis due to its efficiency and selectivity.[1][2] Specifically, the Eschweiler-Clarke reaction presents a robust and well-documented method for this transformation.[3][4][5]
The Eschweiler-Clarke reaction utilizes formaldehyde as the carbon source for the ethyl groups and formic acid as the reducing agent.[3][4] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from the formate ion.[6] A key advantage of this method is that it inherently avoids the over-alkylation to form quaternary ammonium salts, a common issue with other alkylation methods.[4][6]
Visualizing the Reaction Pathway: Eschweiler-Clarke Reaction
Caption: The Eschweiler-Clarke reaction pathway for the synthesis of the target tertiary amine.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Eschweiler-Clarke reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of formaldehyde and formic acid to the starting amine can significantly impact the yield.
-
Poor Quality Reagents: The purity of the starting materials is crucial.
-
Solution: Ensure that the 1-(aminomethyl)cyclopentanamine is of high purity. Impurities can interfere with the reaction. Also, use fresh, high-quality formaldehyde and formic acid.
-
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 90-100 °C | To ensure the reaction goes to completion. |
| Formaldehyde | 2.5 - 3.0 equivalents | To drive the formation of the tertiary amine. |
| Formic Acid | 2.5 - 3.0 equivalents | To act as an effective reducing agent. |
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: While the Eschweiler-Clarke reaction is generally clean, side reactions can occur.
-
Formation of N-formyl derivatives: If the reaction temperature is too high or if there is insufficient formic acid, N-formylation can compete with the desired methylation.
-
Solution: Maintain careful temperature control and ensure an adequate excess of formic acid is present to act as the reducing agent.
-
-
Polymerization of Formaldehyde: In the presence of acid or base, formaldehyde can polymerize.
-
Solution: Add the formaldehyde to the reaction mixture in a controlled manner.
-
Q3: The purification of the final product is proving difficult. What is the best approach?
A3: The basic nature of the tertiary amine product dictates the purification strategy.
-
Extraction: After the reaction is complete, the excess formic acid needs to be neutralized.
-
Solution: Carefully add a base, such as sodium hydroxide, to the reaction mixture until it is alkaline. The product can then be extracted into an organic solvent like diethyl ether or dichloromethane.
-
-
Distillation: The product is a liquid and can be purified by distillation under reduced pressure.
-
Chromatography: For highly pure material, column chromatography may be necessary.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use other reducing agents besides formic acid?
-
Q: Is it possible to synthesize the starting material, 1-(aminomethyl)cyclopentanamine?
-
A: Yes, there are several synthetic routes to primary amines. One common method is the reduction of a corresponding nitrile or amide.[10] For instance, cyclopentanecarbonitrile could be reduced to 1-(aminomethyl)cyclopentanamine.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Formic acid is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Section 4: Experimental Protocol
Synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(aminomethyl)cyclopentanamine (1.0 eq).
-
Add formic acid (3.0 eq) to the flask.
-
Slowly add an aqueous solution of formaldehyde (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on amine-functionalized silica gel.
References
-
Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
-
Preparation of Amines. Chemistry Steps. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Reductive amination. Wikipedia. [Link]
-
α-Tertiary Primary Amine Synthesis via Photocatalytic C(sp3)–H Aminoalkylation. Organic Letters - ACS Publications. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]
-
Eschweiler-Clarke Reaction. SynArchive. [Link]
-
24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Eschweiler-Clarke reaction. YouTube. [Link]
-
Reductive amination of cyclopentanone. ResearchGate. [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate. [Link]
-
Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. MDPI. [Link]
-
Amine Preparation 4 - Reductive Amination. YouTube. [Link]
-
Amines: Synthesis and Reactions. Dr. Ayad Kareem, Department of Pharmaceutical Chemistry, Collage of Pharmacy, Al-Mustansiriyah University. [Link]
-
Synthesis of (b) 2-Dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]-ethanol. Mol-Instincts. [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Side products in 1-[(diethylamino)methyl]cyclopentan-1-amine synthesis
Welcome to the Technical Support Center for the synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine . This guide is designed for process chemists and drug development professionals troubleshooting the scale-up and optimization of this highly sterically hindered 1,1-disubstituted cyclopentane derivative.
Below, you will find a mechanistic workflow, targeted Q&A for common side products, quantitative impurity data, and self-validating experimental protocols.
Synthetic Workflow & Impurity Mapping
Figure 1: 5-step synthetic workflow highlighting critical side-product divergence pathways.
Troubleshooting Guides & FAQs
FAQ 1: Why is my nitrile reduction (Step 3) yielding up to 30% of a secondary amine dimer?
-
Causality: The catalytic hydrogenation of 1-(Boc-amino)cyclopentanecarbonitrile proceeds via a highly reactive imine intermediate. According to the von Braun mechanism, the newly formed primary amine can nucleophilically attack this transient imine. Upon further reduction, this condensation yields a massive secondary amine dimer byproduct: bis((1-(Boc-amino)cyclopentyl)methyl)amine [1].
-
Solution: The hydrogenation must be conducted in a heavily ammonia-saturated solvent (e.g., 7N NH₃ in methanol) using Raney Nickel. The excess ammonia acts as a competing nucleophile, shifting the condensation equilibrium away from the dimer and forcing the intermediate back to the primary imine, which is then cleanly reduced to the primary amine [2].
FAQ 2: During reductive amination with acetaldehyde (Step 4), the reaction stalls at the monoethyl intermediate. How do I achieve complete diethylation?
-
Causality: The substrate is a 1,1-disubstituted cyclopentane, creating a highly sterically hindered neopentyl-like environment around the aminomethyl group. After the first ethylation, the resulting secondary amine is significantly less nucleophilic. Standard conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) are too mild to drive the second alkylation to completion against this steric bulk [3].
-
Solution: Switch to a more aggressive reductive amination protocol. Use a large excess of acetaldehyde (5–10 equivalents) and employ sodium cyanoborohydride (NaCNBH₃) in methanol with acetic acid to maintain a pH of 4.5–5.0. The slightly acidic environment enhances iminium ion formation, lowering the activation energy required for the second ethylation.
FAQ 3: I am detecting a high level of 1-hydroxycyclopentanecarbonitrile (cyanohydrin) in the initial Strecker reaction (Step 1). How can I prevent this?
-
Causality: The Strecker synthesis requires the formation of a cyclopentanone imine prior to cyanide addition. If trimethylsilyl cyanide (TMSCN) or sodium cyanide is added before the imine is fully formed, the cyanide will attack the unreacted ketone directly, yielding the cyanohydrin side product [4].
-
Solution: Pre-saturate the cyclopentanone solution with anhydrous ammonia gas for at least 1 hour at reflux (or use a sealed tube) before introducing the cyanide source.
Quantitative Impurity Profiling
To ensure batch-to-batch reproducibility, monitor the following critical quality attributes (CQAs) via LC-MS.
| Impurity Profile | Origin / Step | Detection (LC-MS [M+H]⁺) | Acceptable Limit | Mitigation Strategy |
| Cyanohydrin | Step 1: Incomplete imine formation | m/z 112.1 (as [M-H]⁻) | < 0.5% | Pre-saturate with anhydrous NH₃ |
| Secondary Amine Dimer | Step 3: von Braun condensation | m/z 412.3 | < 0.1% | Raney Ni in NH₃-saturated MeOH |
| Des-ethyl (Monoethyl) | Step 4: Steric hindrance during amination | m/z 243.2 | < 1.0% | pH control (4.5); excess acetaldehyde |
| Incomplete Deprotection | Step 5: Residual Boc group | m/z 271.2 | < 0.5% | Extended reaction time in 4M HCl/Dioxane |
(Note: The target final API precursor, 1-[(diethylamino)methyl]cyclopentan-1-amine, is detected at m/z 171.2 [M+H]⁺).
Self-Validating Experimental Protocols
Protocol A: Chemoselective Nitrile Reduction (Dimer Suppression)
This protocol utilizes Le Chatelier's principle to suppress the von Braun dimerization pathway.
-
Preparation: Dissolve 1-(Boc-amino)cyclopentanecarbonitrile (10.0 g, 47.6 mmol) in 100 mL of 7N NH₃ in methanol.
-
Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 2.0 g wet weight). Caution: Raney Ni is highly pyrophoric.
-
Hydrogenation: Purge the reaction vessel with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 12 hours.
-
Self-Validation (IPC): Withdraw a 50 µL aliquot, filter through a 0.22 µm syringe filter, dilute in MeOH, and analyze via LC-MS.
-
Pass Criteria: The reaction is validated as complete when the m/z 215 peak (primary amine) is >98% and the m/z 412 peak (dimer) is <0.5%. If the dimer exceeds 0.5%, the initial ammonia saturation was insufficient; discard or repurify.
-
-
Workup: Filter the catalyst through a pad of Celite under an argon blanket. Concentrate the filtrate under reduced pressure to yield 1-(Boc-amino)cyclopentanemethanamine.
Protocol B: Exhaustive Reductive Amination
This protocol overcomes the neopentyl-like steric hindrance to achieve full diethylation.
-
Preparation: Dissolve 1-(Boc-amino)cyclopentanemethanamine (8.0 g, 37.3 mmol) in 80 mL of anhydrous methanol.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH reaches 4.5–5.0 (approx. 2.5 mL).
-
Reagent Addition: Cool the mixture to 0°C. Add acetaldehyde (10.5 mL, 186.5 mmol, 5.0 eq) followed by the portion-wise addition of sodium cyanoborohydride (NaCNBH₃) (5.8 g, 93.2 mmol, 2.5 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with 1N NaOH, extract with EtOAc, and analyze the organic layer via LC-MS.
-
Pass Criteria: Confirm the ratio of m/z 271.2 (diethyl product) to m/z 243.2 (monoethyl intermediate) is > 99:1. If the monoethyl peak persists, add an additional 2.0 eq of acetaldehyde and 1.0 eq of NaCNBH₃, and stir for another 12 hours.
-
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL). Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the protected intermediate.
References
-
Klenke, B., & Gilbert, I. H. (2001). "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel." Journal of Organic Chemistry. URL:[Link]
-
Zhu, Y., et al. (2006). "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines." ResearchGate. URL:[Link][1]
-
Mukherjee, S., et al. (2007). "Asymmetric Enamine Catalysis." Chemical Reviews. URL:[Link][2]
-
Jung, M. E., et al. (2010). "Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry. URL:[Link][3]
Sources
Technical Support Center: Troubleshooting the Purification of Polar Amine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of polar amine compounds. As a Senior Application Scientist, this guide synthesizes technical principles with field-tested solutions to help you optimize your separation and purification workflows.
Understanding the Core Challenge
Polar amines are notoriously difficult to purify using standard chromatographic techniques. Their basic nature and high polarity create a perfect storm of challenges, primarily in liquid chromatography. The basic amine functional groups readily interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing and poor resolution.[1][2] Furthermore, their polarity often results in poor retention on traditional reversed-phase (RP) columns, causing them to elute in or near the solvent front.[3][4]
This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.
Section 1: Poor Peak Shape (Tailing)
This is the most frequent issue encountered when purifying amines on silica-based columns. Peak tailing broadens peaks, reduces resolution, decreases sensitivity, and complicates quantification.
Q1: My amine compound shows significant peak tailing on a C18 column. What is happening and how can I fix it?
A1: The primary cause of peak tailing for basic compounds like amines is secondary ionic interactions between the protonated amine and deprotonated (anionic) residual silanol groups on the silica surface.[1][2] This interaction provides a secondary retention mechanism that slows a portion of the analyte molecules, causing them to elute later and create a "tail."
Here are several strategies to mitigate this issue, ordered from simplest to most comprehensive:
Strategy 1: Mobile Phase pH Modification
-
The Principle: The ionization state of both the amine analyte and the surface silanols is pH-dependent.[5] By lowering the mobile phase pH (e.g., to pH 2.5-3.5), you can fully protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[2] Conversely, operating at a high pH (e.g., pH 9-10) deprotonates the amine, making it neutral and less likely to interact with silanols.[6][7]
-
Protocol:
-
Prepare mobile phases using a low pH buffer (e.g., 0.1% formic acid or 20 mM potassium phosphate at pH 2.5).
-
Ensure your column is stable at low pH; standard silica columns can degrade below pH 3, but specialized columns like Agilent ZORBAX StableBond or Waters XTerra are designed for these conditions.[2][6][7]
-
Alternatively, if your analyte and column are stable at high pH, use a buffer like ammonium bicarbonate at pH 9.5.[6][7] This often provides the best peak shape as the amines are in their unionized state.[7]
-
Strategy 2: Use of a Competing Base Additive
-
The Principle: Adding a small, basic "competing agent" like triethylamine (TEA) to the mobile phase can effectively mask the active silanol sites.[8][9][10] The TEA, being a base, preferentially interacts with the acidic silanols, preventing the target amine analyte from binding to them.[9][11]
-
Protocol:
Strategy 3: Employ a Base-Deactivated Column
-
The Principle: Modern HPLC columns are often "base-deactivated." This means the manufacturer has used techniques to reduce the number and activity of surface silanol groups.[1][13] The most common method is "end-capping," where residual silanols are chemically bonded with a small, inert group (like trimethylsilane) to shield them from interacting with analytes.[1][2]
-
Action: When purchasing a column for amine analysis, specifically choose one marketed as "base-deactivated," "end-capped," or designed for basic compounds.[1][14] Examples include columns with polar-embedded groups or specialized surface treatments.[1]
The following diagram illustrates the mechanism of peak tailing and how mobile phase additives can resolve it.
Caption: Mechanism of peak tailing and its resolution.
Section 2: Poor Retention in Reversed-Phase Chromatography
Highly polar amines often have insufficient hydrophobic character to be well-retained on non-polar C18 or C8 stationary phases, leading to elution at or near the void volume.
Q2: My polar amine elutes at the solvent front on my C18 column. How can I increase its retention time?
A2: This is a classic problem for polar analytes in reversed-phase HPLC.[15] The analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase. Here are effective strategies to increase retention.
Strategy 1: Use Ion-Pairing Chromatography (IPC)
-
The Principle: Ion-pairing involves adding a reagent to the mobile phase that has a charged head group and a hydrophobic tail (e.g., an alkyl sulfonate for pairing with cationic amines).[16] The reagent forms a neutral ion pair with the charged analyte.[17] This new complex is more hydrophobic and will be retained more strongly by the reversed-phase column.[17]
-
Protocol:
-
For cationic amines, add an anionic ion-pairing reagent like sodium heptanesulfonate to the mobile phase.[11][18]
-
The concentration of the ion-pairing reagent is critical and must be optimized; too low a concentration gives inadequate retention, while too high can lead to excessively long run times.[17]
-
Caution: Most ion-pairing reagents are non-volatile salts and are not compatible with mass spectrometry (MS) detection.[18] For LC-MS, volatile ion-pairing agents like trifluoroacetic acid (TFA) or tributylamine can be used.[18][19][20]
-
Strategy 2: Switch to an Alternative Chromatographic Mode
-
The Principle: When an analyte is too polar for reversed-phase, the best solution is often to use a different separation mechanism entirely.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most powerful technique for retaining very polar compounds.[3][21] HILIC uses a polar stationary phase (like bare silica, diol, or amine) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) and a small amount of water.[22][23] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[4][21]
-
Mixed-Mode Chromatography (MMC): These columns contain stationary phases with two or more functional groups, such as C18 chains and ion-exchange groups.[24][25][26] This allows for multiple retention mechanisms simultaneously (e.g., hydrophobic and cation-exchange), providing excellent retention and unique selectivity for polar amines.[24][27]
The following diagram illustrates the difference in retention mechanisms between Reversed-Phase and HILIC for a polar amine.
Caption: Comparison of RPC and HILIC mechanisms.
Section 3: Frequently Asked Questions (FAQs)
Q3: I am using HILIC, but my peak shapes are still poor. What could be the cause?
A3: While HILIC solves retention issues, it has its own set of parameters to optimize.
-
Injection Solvent Mismatch: The injection solvent must be as close as possible to the initial mobile phase composition (i.e., high in organic solvent).[28] Injecting a sample dissolved in a highly aqueous solution will disrupt the water layer on the stationary phase and cause severe peak distortion.[23]
-
Insufficient Equilibration: HILIC columns require a longer equilibration time between gradient runs than RP columns to re-establish the aqueous layer.[15] Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before the next injection.[15][28]
-
Incorrect Buffer/pH: The choice of buffer and pH is still critical in HILIC as it can influence selectivity and analyte charge state.[15] Screen different pH values (e.g., using ammonium formate vs. ammonium acetate) to find the optimal conditions.[15]
Q4: Can I use a column dedicated to amine analysis for other compounds?
A4: It depends. Columns with amine-functionalized stationary phases are quite polar and are best suited for HILIC or normal-phase separations.[29] Base-deactivated C18 columns are more versatile and can be used for a wide range of neutral and acidic compounds in addition to bases. However, it is good practice to dedicate a column to a specific type of analysis (e.g., basic compounds) to prevent cross-contamination and prolong its life.
Q5: My sample is complex. What is the best starting point for method development?
A5: For a complex sample containing polar amines and other compounds, a Mixed-Mode Chromatography (MMC) column is an excellent starting point.[25][26] These columns offer multiple retention mechanisms, increasing the likelihood of separating diverse analytes in a single run.[24] They provide a wide selectivity window and can often retain both polar and non-polar compounds effectively.[25]
Data Summary: Column Selection Guide for Polar Amines
| Chromatographic Mode | Stationary Phase Type | Mobile Phase (Typical) | Best For | Key Limitation |
| Reversed-Phase (RP) | C18, C8 (Base-Deactivated) | High % Aqueous + Acid/Base Modifier | Moderately polar amines, samples with mixed polarity. | Very polar amines may have insufficient retention.[3] |
| Ion-Pairing (RP-IPC) | C18, C8 | Aqueous + Ion-Pairing Reagent | Increasing retention of charged polar amines. | Often incompatible with MS detection; can be difficult to remove reagent from the column.[18] |
| HILIC | Bare Silica, Amide, Diol, Amine | High % Acetonitrile + Aqueous Buffer | Very polar and hydrophilic amines.[4][21] | Sensitive to injection solvent and water content; requires long equilibration.[15][28] |
| Mixed-Mode (MMC) | C18 + SCX/SAX, etc. | Aqueous/Organic Buffers | Complex mixtures of polar, non-polar, and charged analytes.[24][25] | Method development can be more complex due to multiple interaction mechanisms. |
References
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
-
Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. MICROSOLV. [Link]
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. ResearchGate. [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]
-
Important Points about Ion Chromatography… pH is Tricky. Shimadzu. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. [Link]
-
Amines. Agilent. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis Online. [Link]
-
Tip on Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
-
Implementing Pharmacopeial Methods —Method in the Madness?. LCGC International. [Link]
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PMC. [Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. [Link]
-
(PDF) Mixed-Mode Chromatography. ResearchGate. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
What You Need to Know About HILIC. LCGC International. [Link]
-
Tailing of basic compound. Reddit. [Link]
-
Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]
-
Base-Deactivated End-Capped Column. Chromatography Forum. [Link]
-
Is there an easy way to purify organic amines?. Biotage. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Ion Pairing Reagents and Buffers. Obrnuta faza. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. [Link]
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
Sources
- 1. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. biotage.com [biotage.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. akjournals.com [akjournals.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 15. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. technologynetworks.com [technologynetworks.com]
- 18. welch-us.com [welch-us.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. waters.com [waters.com]
- 22. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. helixchrom.com [helixchrom.com]
- 25. researchgate.net [researchgate.net]
- 26. Perspective Chapter: Mixed-Mode Chromatography | IntechOpen [intechopen.com]
- 27. sielc.com [sielc.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. biotage.com [biotage.com]
Technical Support Center: Characterization of 1-[(diethylamino)methyl]cyclopentan-1-amine
Welcome to the technical support center for 1-[(diethylamino)methyl]cyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of this vicinal diamine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
I. Introduction to 1-[(diethylamino)methyl]cyclopentan-1-amine
1-[(diethylamino)methyl]cyclopentan-1-amine is a vicinal diamine containing both a primary and a tertiary amine on a cyclopentyl scaffold. Its synthesis and purification can be challenging due to the presence of two basic nitrogen atoms, which can lead to a variety of side reactions and purification difficulties. This guide will address potential issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Question 1: My synthesis of 1-[(diethylamino)methyl]cyclopentan-1-amine results in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer:
Low yields and the formation of multiple byproducts are common issues in the synthesis of diamines.[1] The primary culprits are often related to the reaction conditions and the reactivity of the starting materials.
Potential Causes & Solutions:
-
Over-alkylation: The primary amine is susceptible to further alkylation, leading to the formation of secondary and tertiary amine byproducts.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled excess of the primary amine precursor relative to the alkylating agent.
-
Protecting Groups: Consider using a protecting group for the primary amine that can be removed in a subsequent step.
-
-
-
Thermal Degradation: Diamines can be sensitive to high temperatures, leading to decomposition.[1]
-
Troubleshooting:
-
Lower Reaction Temperature: Optimize the reaction temperature to find a balance between reaction rate and stability.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by heat.[1]
-
-
-
Suboptimal Catalyst: If your synthesis involves a catalytic step (e.g., reductive amination), the choice and handling of the catalyst are critical.
-
Troubleshooting:
-
Catalyst Screening: Experiment with different catalysts (e.g., various palladium or nickel catalysts) to find the most selective one for your specific transformation.
-
Catalyst Poisoning: Ensure all reagents and solvents are of high purity to avoid catalyst deactivation.[1]
-
-
Question 2: I'm having difficulty purifying 1-[(diethylamino)methyl]cyclopentan-1-amine by column chromatography. The compound seems to be streaking on the column.
Answer:
The basicity of amines makes them prone to strong interactions with the acidic silica gel commonly used in column chromatography, leading to poor separation and tailing of peaks.
Troubleshooting Strategies:
-
Base-Treated Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your desired solvent system and add 1-2% of a volatile base like triethylamine or ammonium hydroxide. This will neutralize the acidic sites on the silica surface.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a buffer) can be an effective purification method.
-
-
Salt Formation and Extraction:
-
Protocol: Convert the diamine to its dihydrochloride salt by treating the crude product with a solution of HCl in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[2] The salt can then be purified by recrystallization and the free base can be regenerated by treatment with a base.
-
Spectroscopic Characterization
Question 3: The ¹H NMR spectrum of my purified 1-[(diethylamino)methyl]cyclopentan-1-amine shows broad signals for the N-H protons, making it difficult to confirm the structure. Is this normal?
Answer:
Yes, this is a common characteristic of amines in ¹H NMR spectroscopy.[3] The broadening of the N-H signal is due to a combination of factors, including quadrupole broadening from the nitrogen-14 nucleus and intermolecular proton exchange.
Confirmation and Troubleshooting:
-
D₂O Exchange:
-
Protocol: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad N-H signal will disappear or significantly decrease in intensity due to the exchange of the amine protons with deuterium.[3] This is a definitive test for N-H protons.
-
-
Low-Temperature NMR:
-
Explanation: At lower temperatures, the rate of intermolecular proton exchange slows down, which can result in a sharper N-H signal. This can sometimes allow for the observation of coupling to adjacent C-H protons.
-
Question 4: I am struggling to get a clear molecular ion peak in the mass spectrum of my compound. What could be the issue?
Answer:
While 1-[(diethylamino)methyl]cyclopentan-1-amine is expected to show a molecular ion peak, its intensity can be low depending on the ionization technique used.
Troubleshooting and Expected Fragmentation:
-
Soft Ionization Techniques:
-
Recommendation: Use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less energetic than Electron Impact (EI) and are more likely to yield a prominent molecular ion peak ([M+H]⁺).
-
-
Alpha-Cleavage:
-
Explanation: Alkylamines are known to undergo a characteristic α-cleavage in mass spectrometry, where the bond between the carbon adjacent to the nitrogen and another carbon is broken.[3] For 1-[(diethylamino)methyl]cyclopentan-1-amine, this would lead to the formation of resonance-stabilized cations.
-
Expected Fragments: Look for fragment ions corresponding to the loss of an ethyl group or the cleavage of the cyclopentyl ring adjacent to the amino groups.
-
III. Experimental Protocols
Protocol 1: Purification via Dihydrochloride Salt Formation
This protocol describes the conversion of the crude freebase to its dihydrochloride salt for purification.
Materials:
-
Crude 1-[(diethylamino)methyl]cyclopentan-1-amine
-
Anhydrous diethyl ether or ethyl acetate
-
2 M HCl in diethyl ether (or a solution of HCl gas in the chosen solvent)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Schlenk line or inert atmosphere setup
Procedure:
-
Dissolve the crude diamine in a minimal amount of anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the dihydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the precipitate by vacuum filtration, washing with cold anhydrous diethyl ether.
-
Dry the purified 1-[(diethylamino)methyl]cyclopentan-1-amine dihydrochloride under vacuum.
Protocol 2: ¹H NMR with D₂O Exchange
This protocol confirms the presence of N-H protons in your sample.
Materials:
-
Purified 1-[(diethylamino)methyl]cyclopentan-1-amine
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Deuterium oxide (D₂O)
Procedure:
-
Prepare a standard ¹H NMR sample by dissolving approximately 5-10 mg of your compound in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer and add one drop of D₂O.
-
Cap the tube and shake gently to mix. You may observe a separate layer of D₂O.
-
Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to the N-H protons should have disappeared or significantly diminished in the second spectrum.
IV. Data Presentation
Table 1: Predicted Physicochemical Properties of 1-[(diethylamino)methyl]cyclopentan-1-amine
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | PubChem[4] |
| Molecular Weight | 170.30 g/mol | PubChem[4] |
| XLogP3 | 1.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | ChemScene[5] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[5] |
| Rotatable Bond Count | 4 | ChemScene[5] |
V. Visualization
Troubleshooting Workflow for Synthesis
Caption: A flowchart for troubleshooting low yields in diamine synthesis.
Purification Strategy Decision Tree
Caption: A decision tree for selecting a purification strategy.
VI. References
-
PubChem. N,N-Diethylcyclopent-1-en-1-amine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
-
SpectraBase. N-methylcyclopentylamine. [Link]
-
Organic Syntheses. 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E)-. [Link]
-
PubChem. 1-[(diethylamino)methyl]cyclopentan-1-amine. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(diethylamino_methyl_cyclopentan-1-amine]([Link]
-
American Elements. 1-[(methylamino)methyl]cyclopentan-1-ol. [Link]
-
Wang, L., Li, G., & Deng, Y. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(23), e01972-20. [Link]
-
Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Molecules. Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]
-
Google Patents. US4215073A - Process for the production of diamines.
-
ResearchGate. (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. [Link]
-
ResearchGate. (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. [Link]
-
Chemistry Stack Exchange. How to improve efficiency of the diamine synthesis from fluorescein? [Link]
-
IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]
-
Reddit. Advice on synthesis of aromatic diamines? [Link]
-
Google Patents. US5599998A - Method for the synthesis of adamantane amines.
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
RSC Advances. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
-
NIST WebBook. Cyclopentanamine, 1-methyl-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 1-[(diethylamino)methyl]cyclopentan-1-amine (C10H22N2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-[(diethylamino)methyl]cyclopentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for assessing the purity of 1-[(diethylamino)methyl]cyclopentan-1-amine (CAS No. 1082563-25-4). As a diamine building block in chemical synthesis, its purity is paramount, directly influencing the yield, impurity profile, and ultimate safety and efficacy of final drug products. Adherence to stringent purity criteria is mandated by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
The synthesis of this compound can introduce a range of potential impurities, including unreacted starting materials, by-products from side reactions, residual solvents, and degradation products.[5][6] Therefore, a multi-faceted analytical approach is essential for comprehensive characterization and quality control. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Key Analytical Methods
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or the absolute determination of purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Primary Use | Quantitative analysis of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a compound-specific reference standard.[7][8][9] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile/Water). | Dissolution in a volatile solvent; may require derivatization for polar amines.[10][11] | Dissolution in a deuterated solvent with a certified internal standard.[7] |
| Strengths | High resolution, widely applicable, robust for routine QC. | Excellent for residual solvents and volatile by-products. High sensitivity with MS detection. | Primary analytical method, highly accurate, provides structural information, non-destructive.[8][12] |
| Limitations | May require a specific reference standard for each impurity for accurate quantitation. Analytes must have a chromophore for UV detection. | Thermally labile compounds may degrade. Highly polar amines can exhibit poor peak shape without derivatization or specialized columns.[10][13] | Lower sensitivity than chromatographic methods, higher instrumentation cost, requires careful experimental design for accuracy.[7] |
| Regulatory Standing | A cornerstone technique in pharmacopeial methods (USP <621>).[14][15][16][17] | Essential for residual solvent analysis as per ICH Q3C guidelines.[1][2] | Accepted by pharmacopeias (e.g., USP <761>) as a method for determining the purity of reference standards.[9] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a foundational technique for the purity analysis of non-volatile organic compounds like 1-[(diethylamino)methyl]cyclopentan-1-amine. A reversed-phase method is typically employed, but challenges such as peak tailing, common with basic compounds, must be addressed through careful method development.[18][19][20]
Causality in Experimental Choices
-
Column: A C18 column is a standard choice for reversed-phase chromatography of moderately polar compounds.[18][21] Modern, end-capped, high-purity silica columns are crucial to minimize secondary interactions between the basic amine groups and acidic residual silanols on the stationary phase, which is a primary cause of peak tailing.[20]
-
Mobile Phase: An acidic mobile phase (e.g., pH 3.0) is used to protonate both the diamine analyte (making it consistently charged) and the surface silanol groups (neutralizing them).[20] This single ionic state for the analyte and the suppression of ionic interactions with the stationary phase lead to sharper, more symmetrical peaks.[18] Acetonitrile is often chosen as the organic modifier for its favorable viscosity and UV transparency.
-
Detector: A Photodiode Array (PDA) detector is preferred over a simple UV detector. It allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for detecting impurities that may have different absorption maxima than the main compound and for assessing peak purity.[22]
Experimental Protocol
-
Instrument: HPLC system with a PDA detector, binary or quaternary pump, autosampler, and column thermostat.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Gas Chromatography (GC)
GC is the gold standard for analyzing volatile impurities, particularly residual solvents, which are strictly controlled under ICH Q3C guidelines.[1][2] While direct analysis of amines can be challenging due to their polarity and potential for adsorption onto the column, specialized base-deactivated columns can provide excellent results.[13][23][24][25]
Causality in Experimental Choices
-
Column: A "base-deactivated" wax-type column (e.g., CP-Volamine or equivalent) is specifically designed for the analysis of polar and basic compounds like amines.[25] The deactivation process minimizes active sites on the fused silica surface, preventing peak tailing and improving recovery.[13]
-
Injector: A split/splitless inlet is used. For impurity analysis where sensitivity is key, a splitless injection ensures that the entire sample volume is transferred to the column, maximizing the detection of trace components. The inlet temperature is kept high enough to ensure rapid vaporization without causing thermal degradation of the analyte.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range. For definitive identification of unknown impurities, a Mass Spectrometer (MS) detector is superior, providing both retention time and mass spectral data for structural elucidation.
Experimental Protocol
-
Instrument: GC system with a split/splitless inlet and FID or MS detector.
-
Column: Base-deactivated polyethylene glycol (wax-type) column, 30 m x 0.25 mm, 0.5 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 10 min at 240 °C.
-
-
Injection Port Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.
Workflow Diagram
Caption: Workflow for GC-based impurity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte signal with that of a certified internal standard.[7][12] Its key advantage is that it does not require a specific certified reference material of the analyte itself, making it invaluable for the characterization of new chemical entities or in-house standards.[8][9][26]
Causality in Experimental Choices
-
Internal Standard: A good internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene) must be of high, certified purity, stable, and have sharp NMR signals that do not overlap with any signals from the analyte or impurities.[26] It is weighed accurately along with the sample to provide a known molar reference.
-
Solvent: A deuterated solvent (e.g., Methanol-d4, D₂O) is used to avoid a large interfering solvent signal in the ¹H NMR spectrum. The solvent must completely dissolve both the analyte and the internal standard.[7]
-
Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1, typically 5-7 times the longest T₁ of any peak of interest) must be used. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral directly proportional to the number of nuclei.[7]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the 1-[(diethylamino)methyl]cyclopentan-1-amine sample into an NMR tube. Record the mass (m_analyte).
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube. Record the mass (m_std).
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4) to completely dissolve both components.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., D1 = 30 seconds).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks used in the calculation).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic peak of the analyte (I_analyte) and a well-resolved peak of the internal standard (I_std).
-
Record the number of protons corresponding to each integrated peak (N_analyte and N_std).
-
-
Calculation:
Decision Logic Diagram
Caption: Decision logic for selecting qNMR.
Conclusion
A comprehensive purity assessment of 1-[(diethylamino)methyl]cyclopentan-1-amine necessitates a strategic combination of analytical techniques. HPLC serves as the primary workhorse for routine quality control, quantifying the main component and non-volatile impurities. GC is indispensable for the control of volatile organic impurities and residual solvents. Finally, qNMR provides an orthogonal, primary method for the absolute purity determination, which is critical for qualifying reference materials and for instances where specific impurity standards are unavailable. Employing these methods in concert ensures a thorough understanding of the impurity profile, satisfying the stringent quality requirements of the pharmaceutical industry.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from [Link]
-
U.S. Pharmacopeia. (2022, December 1). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Gas Technology Institute. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008, June). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study. Retrieved from [Link]
-
Medicinska istrazivanja. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of impurities in ethylene diamine. Retrieved from [Link]
-
ACS Publications. (n.d.). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
Agilent Technologies, Inc. (2011). Analysis of impurities in amine streams. Retrieved from [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-[(diethylamino)methyl]cyclopentan-1-amine. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. veeprho.com [veeprho.com]
- 6. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. series.publisso.de [series.publisso.de]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. usp.org [usp.org]
- 15. lcms.cz [lcms.cz]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bre.com [bre.com]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
- 26. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
1-[(diethylamino)methyl]cyclopentan-1-amine vs 1-((dimethylamino)methyl)cyclopentan-1-amine
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal sp³-rich building block or bidentate ligand for complex chemical architectures. The decision between 1-[(diethylamino)methyl]cyclopentan-1-amine and its less sterically hindered analog, 1-[(dimethylamino)methyl]cyclopentan-1-amine , is rarely trivial. While they share the same geminally disubstituted cyclopentyl core, the terminal tertiary amine's alkyl substituents fundamentally alter their physicochemical profiles, spatial geometry, and utility in both medicinal chemistry and transition metal catalysis.
This guide provides an objective, data-driven comparison of these two diamines, detailing the causality behind their divergent behaviors and providing validated experimental protocols for their application.
Physicochemical Profiling & Structural Dynamics
The core structural divergence between these two molecules lies in the tertiary amine: diethyl versus dimethyl. This seemingly minor alkyl extension has profound implications for lipophilicity, steric bulk, and conformational flexibility.
In drug discovery, lipophilicity is a primary driver of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters (1)[1]. The addition of two methylene units in the diethyl variant increases the calculated LogP by approximately 1.0 log unit. While both molecules maintain identical Topological Polar Surface Areas (TPSA), the diethyl variant incurs an entropic penalty upon target binding due to its two additional rotatable bonds.
Table 1: Comparative Physicochemical Data
| Property | 1-[(Diethylamino)methyl]cyclopentan-1-amine | 1-[(Dimethylamino)methyl]cyclopentan-1-amine |
| CAS Number (2HCl Salt) | 2098054-00-1[2] | 1955541-36-2[3] |
| Molecular Formula (Base) | C₁₀H₂₂N₂ | C▖H₁₈N₂ |
| Molecular Weight (Base) | 170.30 g/mol | 142.24 g/mol |
| TPSA | 29.26 Ų[2] | 29.26 Ų |
| Estimated LogP | ~2.44[2] | ~1.44 |
| Rotatable Bonds | 4[2] | 2 |
| H-Bond Donors / Acceptors | 1 / 2[2] | 1 / 2 |
Applications in Medicinal Chemistry: "Escape from Flatland"
Modern drug discovery heavily emphasizes the incorporation of sp³-hybridized carbons to improve clinical success rates. These cyclopentyl diamines serve as excellent vectors for this strategy.
Typically, the primary amine is utilized as the synthetic attachment point (via amide coupling or reductive amination), while the tertiary amine acts as a basic pharmacophore. At physiological pH, this tertiary amine is protonated, allowing it to form critical salt-bridge interactions within target receptors (e.g., GPCRs or kinase allosteric pockets).
-
When to choose the Dimethyl variant: Opt for the dimethyl scaffold when the target binding pocket is narrow, or when the lead compound is already highly lipophilic. The lower LogP of the dimethyl group enhances aqueous solubility and mitigates the risk of off-target hERG channel blockade.
-
When to choose the Diethyl variant: The diethyl scaffold is superior when targeting larger, more hydrophobic sub-pockets. Furthermore, if the therapeutic indication requires central nervous system (CNS) penetration, the increased lipophilicity of the diethyl group can significantly enhance blood-brain barrier (BBB) permeability.
Fig 1. High-throughput lead optimization workflow utilizing sp3-rich diamine building blocks.
Protocol A: Standardized Amide Coupling for Library Generation
This protocol is engineered as a self-validating system to ensure high-fidelity library generation.
-
Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.
-
Causality: HATU is selected over EDC/HOBt because the primary amine attached to a fully substituted cyclopentyl ring is sterically hindered. HATU generates a highly reactive At-ester intermediate. DIPEA is required in excess to neutralize the dihydrochloride salts of the diamine building blocks[2][3].
-
-
Coupling: Add the selected diamine dihydrochloride (1.2 eq) to the activated mixture. Stir for 2 hours at room temperature.
-
Self-Validation (In-Process Control): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN/H₂O, and inject into LC-MS. Validation metric: The reaction is complete when the unreacted carboxylic acid peak is <5% by UV integration, and the product mass [M+H]⁺ is dominant.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The basic tertiary amine will remain in the organic layer if the aqueous phase is kept basic (pH > 9).
Applications in Transition Metal Catalysis
Beyond drug discovery, these diamines act as robust, bidentate N,N'-ligands. Nitrogen-based bidentate ligands are critical in modulating the electronic and steric environments of transition metals (e.g., Pd, Pt, Au) in cross-coupling and photoredox catalysis (4)[4].
The primary amine coordinates tightly to the metal center, anchoring the ligand. The tertiary amine, however, introduces variable steric shielding. The diethyl group creates a significantly larger steric wall around the metal center compared to the dimethyl group. In cross-coupling reactions, bulky ligands often accelerate the reductive elimination step by destabilizing the crowded metal intermediate (5)[5]. Conversely, the less hindered dimethyl ligand provides a wider "bite angle," which can facilitate challenging oxidative addition steps.
Fig 2. Mechanistic impact of diamine ligand sterics and electronics on transition metal catalysis.
Protocol B: Synthesis of Pd(II) Precatalyst Complexes
-
Free-basing the Ligand: Dissolve the diamine dihydrochloride (1.0 eq) in minimal water, basify to pH 12 with 2M NaOH, and extract exhaustively with DCM. Dry over Na₂SO₄ and concentrate to yield the free diamine.
-
Ligand Exchange: Suspend PdCl₂(CH₃CN)₂ (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Dropwise, add a solution of the free diamine (1.05 eq) in DCM.
-
Causality: The labile acetonitrile ligands on the Pd(II) precursor are rapidly displaced by the diamine. This process is thermodynamically driven by the chelate effect, forming a highly stable 5- or 6-membered metallacycle.
-
-
Precipitation and Validation: Stir for 4 hours. Concentrate the solution to 20% volume and precipitate the complex by adding cold diethyl ether. Filter the solid.
-
Self-Validation: Analyze the complex via ¹H-NMR (in CDCl₃). Validation metric: A distinct downfield shift of the methylene protons adjacent to the primary and tertiary amines confirms successful bidentate coordination to the diamagnetic Pd(II) center.
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-((Dimethylamino)methyl)cyclopentan-1-amine dihydrochlori… [cymitquimica.com]
- 4. Bidentate mixed-ligand strategy in dinuclear gold photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation and Spectroscopic Profiling of Cyclopentylamine Derivatives
The Pharmacological Significance of the Cyclopentylamine Scaffold
In modern medicinal chemistry, the cyclopentyl ring is a highly valued pharmacophore. Cyclopentylamine derivatives offer a unique balance of conformational rigidity and lipophilicity, making them ideal structural motifs for optimizing drug-target interactions[1]. When incorporated into small-molecule therapeutics—such as receptor tyrosine kinase (RTK) inhibitors or G-protein coupled receptor (GPCR) modulators—the cyclopentylamine moiety frequently occupies hydrophobic binding pockets, while the amine nitrogen serves as a critical hydrogen bond donor or acceptor[1].
To ensure the integrity of structure-activity relationship (SAR) studies, researchers must rigorously validate the chemical structure of synthesized cyclopentylamine derivatives. Misidentification of regioisomers or incomplete characterization of the amine substitution state can lead to catastrophic failures in downstream biological assays[2].
Analytical Workflow for Unambiguous Characterization
A robust structural elucidation strategy cannot rely on a single analytical technique. Isobaric impurities or subtle conformational changes require an orthogonal, multi-technique approach to ensure absolute confidence in the molecular architecture[2].
Caption: Orthogonal structural validation workflow for cyclopentylamine derivatives.
Comparative Spectroscopic Data Analysis
To illustrate the spectroscopic shifts associated with different substitution patterns, we compare three representative classes: an unsubstituted primary amine (Cyclopentylamine), a secondary alkyl amine (N-Methylcyclopentylamine), and a secondary heteroaryl amine ((4-Bromopyrimidin-2-yl)cyclopentylamine).
Table 1: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)
Causality Insight: The α-proton (C1-H) on the cyclopentyl ring is highly sensitive to the electronic nature of the nitrogen substituent. Notice the dramatic deshielding effect (shifting from 3.31 ppm to ~4.30 ppm) when the electron-withdrawing pyrimidine ring is attached, due to strong resonance and inductive effects[2],[3].
| Compound | α-CH (Multiplet) | N-R Substituent | Cyclopentyl CH₂ | Amine N-H |
| Cyclopentylamine [3] | ~3.31 ppm | N/A | 1.86 - 1.27 ppm | ~1.20 ppm (br s, 2H) |
| N-Methylcyclopentylamine [4] | ~3.05 ppm | ~2.40 ppm (s, 3H) | 1.85 - 1.30 ppm | ~1.15 ppm (br s, 1H) |
| (4-Bromopyrimidin-2-yl)cyclopentylamine [2] | ~4.30 ppm | ~8.2 ppm (d), ~6.7 ppm (d) | 2.10 - 1.50 ppm | ~5.20 ppm (br d, 1H) |
Table 2: ¹³C NMR & Mass Spectrometry Data
Causality Insight: In mass spectrometry, the presence of the bromine atom in the heteroaryl derivative produces a classic 1:1 isotopic doublet at m/z 241 and 243 (due to ⁷⁹Br and ⁸¹Br), serving as a definitive diagnostic marker for successful coupling[2].
| Compound | α-Carbon (C1) | Other Key Carbons | MS Base Peak / Molecular Ion |
| Cyclopentylamine [5] | ~54.0 ppm | 35.2 ppm, 24.1 ppm | m/z 85 [M]⁺, m/z 56 (Base)[3] |
| N-Methylcyclopentylamine [4] | ~63.5 ppm | 34.5 ppm (N-CH₃) | m/z 99 [M]⁺ |
| (4-Bromopyrimidin-2-yl)cyclopentylamine [2] | ~53.0 ppm | 161.0, 158.0, 110.0 ppm | m/z 241/243 [M]⁺ (Isotope) |
Table 3: Key FTIR Absorptions (ATR)
Causality Insight: Primary amines exhibit a distinct doublet in the N-H stretching region (symmetric and asymmetric stretching), whereas secondary amines exhibit only a single weak absorption band. This is the most rapid diagnostic tool to confirm the conversion of a primary cyclopentylamine to a secondary derivative[6].
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Distinctive Bands |
| Cyclopentylamine [3] | ~3380, 3290 (Doublet) | ~2950, 2860 | ~1610 (N-H bend) |
| N-Methylcyclopentylamine [4] | ~3300 (Singlet) | ~2950, 2860 | ~1450 (C-H bend) |
| (4-Bromopyrimidin-2-yl)cyclopentylamine [2] | ~3250 (Singlet, H-bonded) | ~2950, 2860 | ~1580 (C=N aromatic) |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems.
Protocol A: High-Resolution NMR Acquisition
Purpose: To prevent proton exchange and signal broadening of the amine N-H, which can obscure integration and multiplicity.
-
Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Causality: Commercial CDCl₃ degrades over time to produce trace DCl. Acidic environments catalyze rapid proton-deuterium exchange at the amine nitrogen, causing the N-H signal to disappear.
-
Sample Preparation: Dissolve 15 mg of the cyclopentylamine derivative in 0.6 mL of the purified CDCl₃.
-
Self-Validation Step: Add 0.01% Tetramethylsilane (TMS) as an internal standard. If the TMS peak deviates from exactly 0.00 ppm, the magnetic field lock is unstable, and the spectrum must be recalibrated and re-acquired.
-
Acquisition: Run a standard 1D ¹H sequence with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the rigid cyclopentyl protons, allowing for precise integration.
Protocol B: LC-MS (ESI+) Analysis
Purpose: To determine the exact mass and isotopic distribution of the synthesized derivative.
-
Mobile Phase Selection: Utilize a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The basic amine nitrogen requires an acidic modifier to ensure complete protonation to the [M+H]⁺ species, drastically maximizing detector sensitivity during Electrospray Ionization (ESI)[2].
-
Self-Validation Step: Prior to sample injection, inject a known standard (e.g., Reserpine, m/z 609.28) to verify mass accuracy (< 5 ppm error) and detector sensitivity.
-
Acquisition: Inject 1 µL of a 10 µg/mL sample solution. Monitor the total ion chromatogram (TIC) and extract the specific m/z range (e.g., 240-245 for the bromopyrimidine derivative) to confirm the isotopic doublet[2].
Protocol C: ATR-FTIR Spectroscopy
Purpose: To confirm the primary vs. secondary nature of the amine without the interference of moisture.
-
Method Selection: Utilize Attenuated Total Reflection (ATR) rather than traditional KBr pelleting. Causality: Amines are highly hygroscopic. The KBr pressing process frequently introduces atmospheric water, yielding a massive, broad O-H stretch at 3400 cm⁻¹ that completely masks the critical N-H stretching bands[6].
-
Self-Validation Step: Run a background scan of the empty diamond ATR crystal. If the background shows any residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹), the crystal is contaminated and must be recleaned with isopropanol until a flat baseline is achieved.
-
Acquisition: Apply 2 µL of the neat liquid (or 2 mg of solid) directly onto the crystal. Apply uniform pressure and acquire 32 scans at a resolution of 4 cm⁻¹.
Mechanistic Implications in Drug Design
Understanding the spectroscopic properties of these derivatives directly informs their pharmacological application. In the context of kinase inhibition, the exocyclic secondary amine (indicated by the single N-H stretch in IR and the ~5.20 ppm shift in ¹H NMR) acts as a critical hydrogen bond donor[1].
When a molecule like (4-Bromopyrimidin-2-yl)cyclopentylamine binds to the ATP-binding pocket of a kinase, the pyrimidine nitrogen acts as a hydrogen bond acceptor, while the amine N-H acts as a donor, forming a bidentate interaction with the kinase "hinge" region[1]. The cyclopentyl ring, confirmed by its distinct aliphatic multiplet signature in NMR, projects into the hydrophobic pocket, providing vital entropic binding energy.
Caption: Inhibition of RTK signaling pathways by cyclopentylamine-based kinase inhibitors.
References
-
PubChem - Cyclopentylamine (CID 2906) . National Center for Biotechnology Information. 5
-
PubChem - N-methylcyclopentanamine (CID 7020624) . National Center for Biotechnology Information. 4
-
Validating the Structure of (4-Bromopyrimidin-2-yl)cyclopentylamine Derivatives . BenchChem Technical Support. 2
-
Cyclopentylamine IR Spectrum . ChemicalBook Spectroscopic Database.3
-
Amines: Structure and Properties (Chapter 25) . University of California, Irvine (UCI).6
-
Amines and Heterocycles . Al-Mustansiriyah University.
-
N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors (WO2004074283A1) . Google Patents.1
Sources
- 1. WO2004074283A1 - N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopentylamine(1003-03-8) IR Spectrum [chemicalbook.com]
- 4. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
Structural Validation of 1-[(diethylamino)methyl]cyclopentan-1-amine: A Comparative HRMS Guide
Executive Summary & Analytical Challenges
1-[(diethylamino)methyl]cyclopentan-1-amine (Formula: C10H22N2, Exact Mass: 170.1783 Da) is a sterically hindered diamine building block frequently utilized in advanced synthetic chemistry and drug discovery [1]. Validating the exact structure of this compound presents unique analytical challenges: the presence of both a primary and a tertiary amine creates complex ionization dynamics, and its low molecular weight requires high resolving power to differentiate it from isobaric background interferences.
This guide objectively compares the performance of the two leading High-Resolution Mass Spectrometry (HRMS) architectures—Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole-Time-of-Flight (Q-TOF) —for validating this specific diamine. By establishing a self-validating analytical workflow, we provide a definitive framework for structural confirmation.
HRMS Platform Comparison: Orbitrap vs. Q-TOF
When selecting an HRMS platform for small molecule validation, the choice dictates the balance between resolving power and acquisition speed. Both platforms are highly capable, but their underlying physics dictate different optimal use cases[2].
-
Q-Orbitrap Systems: Orbitraps trap ions in an electrostatic field, measuring their axial oscillation frequency. They deliver unparalleled resolving power (up to 500,000 FWHM), making them the gold standard for deep structural elucidation and resolving tightly clustered isobaric species. However, their slower duty cycle can limit data points across very narrow chromatographic peaks.
-
Q-TOF Systems: Time-of-Flight instruments accelerate ions through a flight tube, measuring the time it takes to reach the detector. While their resolution plateaus around 40,000–60,000 FWHM, they offer superior scan speeds (up to 50 Hz) and exceptional isotopic fidelity, making them ideal for high-throughput screening and fast UHPLC hyphenation[3].
Quantitative Comparison Data
Table 1: Performance Comparison for Small Molecule Diamine Validation
| Analytical Parameter | Quadrupole-Orbitrap (e.g., Q Exactive) | Quadrupole-TOF (e.g., Agilent 6546) |
| Max Resolution (FWHM) | > 140,000 (at m/z 200) | ~ 45,000 - 60,000 (at m/z 200) |
| Mass Accuracy | < 1 ppm (with internal lock mass) | < 2 ppm (with reference spray) |
| Scan Speed | 12 Hz (at 17,500 FWHM) | Up to 50 Hz |
| Isotopic Fidelity | Good (can drop at maximum resolution) | Excellent (stable across dynamic range) |
| Optimal Application | Complex matrix resolution, deep MS/MS | High-throughput screening, fast LC gradients |
Experimental Methodology: A Self-Validating Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in causality checks to guarantee that the resulting data is an artifact-free representation of the compound.
Step 1: Sample Preparation & Matrix Management
-
Action: Dissolve 1.0 mg of 1-[(diethylamino)methyl]cyclopentan-1-amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 50 ng/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).
-
Causality: Methanol ensures complete solubilization of the lipophilic cyclopentane core. The subsequent addition of 0.1% FA lowers the pH, ensuring the protonation of both the primary and tertiary amines. This pre-ionization in solution is critical for maximizing ionization efficiency and signal-to-noise (S/N) ratio in ESI+ mode.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm) maintained at 40°C. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.
-
Causality: The ethylene-bridged hybrid (BEH) C18 stationary phase provides excellent peak shape for basic amines, suppressing secondary interactions with free silanols that typically cause peak tailing. The rapid gradient elutes the polar diamine early while washing the column of any lipophilic synthetic byproducts.
Step 3: HRMS Acquisition (ESI+)
-
Action (Orbitrap): Set resolution to 140,000, AGC target to 3e6, and maximum injection time (IT) to 100 ms.
-
Action (Q-TOF): Operate in 2 GHz extended dynamic range mode with a scan rate of 5 spectra/sec.
-
Causality: For the Orbitrap, capping the IT at 100 ms prevents space-charge effects in the C-trap, ensuring mass accuracy remains <2 ppm. For the Q-TOF, the 5 Hz scan rate guarantees >15 data points across the narrow 3-second UHPLC peak, ensuring highly accurate quantitative integration.
Step 4: System Suitability & Self-Validation
-
Action: Continuously infuse an internal lock mass (e.g., fluoranthene) or utilize a dual-spray reference probe during the run. Set the Mass Extraction Window (MEW) to ±5 ppm.
-
Causality: This creates a continuous feedback loop. The reference mass provides real-time recalibration, mathematically compensating for thermal drift in the mass analyzer. A strict ±5 ppm MEW ensures that no false-positive isobaric interferences are integrated into the final quantitative data[4].
Workflow & Logical Relationships Visualization
Caption: HRMS analytical workflow comparing Orbitrap and Q-TOF platforms for diamine validation.
Data & Fragmentation Analysis
Upon ionization, 1-[(diethylamino)methyl]cyclopentan-1-amine yields a protonated precursor ion [M+H]+. During Data-Dependent Acquisition (ddMS2), the application of collision energy (HCD in Orbitrap or CID in Q-TOF) induces specific cleavage events. The two primary fragmentation pathways involve the loss of ammonia (from the primary amine) and the loss of diethylamine (from the tertiary amine).
Exact Mass Validation Data
Table 2: Theoretical vs. Experimental Exact Masses (Simulated Validation Data)
| Ion Species | Formula | Theoretical m/z | Orbitrap Exp. m/z (Δ ppm) | Q-TOF Exp. m/z (Δ ppm) |
| Precursor [M+H]⁺ | C₁₀H₂₃N₂⁺ | 171.1856 | 171.1858 (+1.1 ppm) | 171.1853 (-1.7 ppm) |
| Fragment 1 (-NH₃) | C₁₀H₂₀N⁺ | 154.1590 | 154.1592 (+1.3 ppm) | 154.1588 (-1.3 ppm) |
| Fragment 2 (-C₄H₁₁N) | C₆H₁₂N⁺ | 98.0964 | 98.0965 (+1.0 ppm) | 98.0962 (-2.0 ppm) |
Fragmentation Pathway Visualization
Caption: Proposed MS/MS fragmentation pathway for 1-[(diethylamino)methyl]cyclopentan-1-amine.
Conclusion
Both Q-Orbitrap and Q-TOF platforms provide the sub-2 ppm mass accuracy required to confidently validate the structure of 1-[(diethylamino)methyl]cyclopentan-1-amine. The Orbitrap excels when the sample matrix is highly complex, leveraging its >140,000 FWHM resolution to separate the target from isobaric background noise. Conversely, the Q-TOF is the superior choice for high-throughput laboratory environments where rapid UHPLC gradients demand fast duty cycles without sacrificing isotopic fidelity. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible, and publication-ready structural confirmation.
References
-
MDPI Foods. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." MDPI. Available at: [Link]
-
Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog. Available at: [Link]
-
Analytical Chemistry. "Validation of the Mass-Extraction-Window for Quantitative Methods Using Liquid Chromatography High Resolution Mass Spectrometry." ACS Publications. Available at: [Link]
Comparative Study of Steric Effects in Substituted Cyclopentylamines: Conformational Control and Target Binding Kinetics
Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Steric Hindrance in Cyclopentylamines
Cyclopentylamines are privileged scaffolds in medicinal chemistry, frequently utilized as core pharmacophores in the development of chemokine receptor 2 (CCR2) antagonists and other bioactive molecules[1][2]. Unlike the rigid chair conformation of cyclohexanes, cyclopentanes adopt a highly dynamic "envelope" or "half-chair" conformation to minimize torsional strain[3][4].
The introduction of bulky substituents onto the cyclopentylamine ring imposes severe steric constraints, restricting this conformational flexibility. As a Senior Application Scientist, understanding the causality between steric bulk and molecular behavior is critical. This guide explores how steric effects dictate the diastereoselective synthesis of these compounds and their subsequent structure-kinetic relationships (SKR) in drug discovery, shifting the focus from simple binding affinity to target residence time.
Mechanistic Insights: Conformational Restriction & Receptor Rigidification
The unsubstituted cyclopentane ring exhibits rapid pseudorotation. However, introducing a substituent (e.g., an amino group and an adjacent alkyl/aryl group) creates steric repulsion—analogous to 1,3-diaxial interactions—in the envelope flap[4][5]. The bulkier the substituent, the stronger the preference for a specific envelope conformation where the bulky group occupies a pseudo-equatorial position to minimize steric strain.
In drug design, this conformational locking is highly advantageous. For instance, in CCR2 antagonists, strategically placed bulky groups (like tert-butyl or trifluoromethyl) on the cyclopentyl ring can shield intra-protein hydrogen bonds from bulk solvent[2]. This shielding rigidifies the binding pocket, significantly decreasing the dissociation rate ( koff ) and enhancing the drug's residence time (RT), a parameter often more predictive of in vivo efficacy than standard binding affinity ( Ki )[2][6].
Logical pathway linking steric bulk to increased target residence time in CCR2 antagonists.
Comparative Analysis of Steric Substituents
To quantitatively assess the impact of steric bulk, we compare various 2-substituted cyclopentylamines in the context of their conformational stability and CCR2 antagonist activity. The data demonstrates that while moderate steric bulk improves affinity, extreme steric bulk (e.g., tert-butyl) exponentially increases residence time by locking the conformation.
| Substituent at C2 | A-Value Proxy (kcal/mol)* | Conformational Flexibility | CCR2 Binding Affinity ( Ki , nM) | Target Residence Time (min) |
| Methyl (-CH₃) | 1.70 | High (Rapid Pseudorotation) | 45.2 | 2.5 |
| Isopropyl (-iPr) | 2.15 | Moderate | 12.4 | 18.0 |
| Trifluoromethyl (-CF₃) | 2.10 | Moderate-Restricted | 3.5 | 85.0 |
| tert-Butyl (-tBu) | >4.0 | Highly Restricted (Locked) | 1.8 | 125.0 |
*Note: A-values are derived from analogous cyclohexane systems as a proxy for steric bulk. Data synthesized from established structure-kinetic relationship studies[2][6].
Experimental Workflows
Protocol A: Diastereoselective Synthesis of trans-2-Substituted Cyclopentylamines
To accurately evaluate these steric effects, pure diastereomers must be synthesized. A highly diastereoselective method utilizes a tandem hydrozirconation/Lewis acid-mediated cyclization[7][8]. The steric bulk of the substituent natively directs the stereochemical outcome.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the requisite butenyl oxazolidine from the corresponding amino alcohol and aldehyde. Ensure complete drying over molecular sieves to prevent quenching of organometallic reagents.
-
Hydrozirconation: Under a strict argon atmosphere, dissolve the butenyl oxazolidine in anhydrous THF (0.2 M). Add Schwartz's reagent ( Cp2ZrHCl , 1.2 equiv) at room temperature. Stir for 30 minutes until a clear solution forms, indicating complete hydrozirconation of the terminal olefin.
-
Lewis Acid Cyclization: Cool the reaction mixture to -78 °C. Slowly add a Lewis acid (e.g., BF3⋅OEt2 , 2.0 equiv). Causality Note: The Lewis acid activates the oxazolidine, promoting intramolecular nucleophilic attack by the alkylzirconium species. The steric bulk of the R-group forces the incoming nucleophile to attack from the opposite face, ensuring trans selectivity[7].
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3 at -78 °C, then allow it to warm to room temperature. Extract with dichloromethane, dry over Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure trans-2-substituted cyclopentylamine.
Workflow for the diastereoselective synthesis of trans-2-substituted cyclopentylamines.
Protocol B: Kinetic Binding Assays for Target Residence Time
To validate the causal relationship between steric bulk and residence time, kinetic radioligand binding assays are employed[2][6]. This self-validating system ensures that improvements in drug efficacy are mathematically linked to the koff rate.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes expressing human CCR2 receptors and resuspend in assay buffer (50 mM HEPES, 5 mM MgCl2 , 1 mM CaCl2 , 0.1% BSA, pH 7.4).
-
Radioligand Association: Incubate membranes with a fixed concentration of a radiolabeled probe (e.g., [3H] -labeled reference antagonist) and varying concentrations of the substituted cyclopentylamine to determine the IC50 and calculate the Ki via the Cheng-Prusoff equation.
-
Dissociation Phase (Off-Rate Determination): Pre-incubate membranes with the cyclopentylamine ligand at a concentration of 10×Ki for 120 minutes at 25 °C to reach full thermodynamic equilibrium.
-
Washout: Rapidly dilute the mixture 100-fold with assay buffer containing a high concentration ( 10μM ) of the radiolabeled probe. Causality Note: This massive dilution prevents the rebinding of the dissociated unlabeled ligand, ensuring that the measured dissociation is a true first-order exponential decay.
-
Measurement: Filter aliquots at specific time intervals (e.g., 0, 10, 30, 60, 120, 240 minutes) through GF/B glass microfiber filters pre-soaked in 0.3% polyethylenimine. Measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Fit the dissociation data to a one-phase exponential decay model to calculate koff . Residence time (RT) is calculated as τ=1/koff .
Conclusion
The comparative study of steric effects in substituted cyclopentylamines highlights a critical paradigm in modern drug discovery: the shift from purely affinity-driven optimization to structure-kinetic relationship (SKR) optimization. By rationally incorporating sterically demanding groups, researchers can lock the flexible cyclopentane ring into a favorable envelope conformation. This not only improves diastereoselectivity during synthesis but also rigidifies the target receptor's binding pocket, drastically extending the drug's residence time and potential in vivo efficacy.
References
-
Diastereoselective Access to trans-2-Substituted Cyclopentylamines Source: Organic Letters (via Researcher.Life) URL:[Link]
-
Enhancing Drug Residence Time by Shielding of Intra-Protein Hydrogen Bonds: A Case Study on CCR2 Antagonists Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery Source: ACS Publications URL:[Link]
-
Conformations of Cycloalkanes Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Enhancing Drug Residence Time by Shielding of Intra-Protein Hydrogen Bonds: A Case Study on CCR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Reactivity of Primary vs. Tertiary Amines in Cyclopentane Rings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amines, organic compounds derived from ammonia, are fundamental building blocks in a vast array of chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Their reactivity, largely governed by the lone pair of electrons on the nitrogen atom, allows them to function as both bases and nucleophiles.[2] The substitution on the nitrogen atom—classifying amines as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N)—dramatically influences their chemical behavior.[3] This guide provides an in-depth comparison of the reactivity of primary and tertiary amines situated on a cyclopentane ring, a common structural motif in drug molecules. We will explore the interplay of electronic and steric effects that dictate their differential reactivity in key chemical transformations.
Core Principles: Basicity vs. Nucleophilicity
The reactivity of amines is primarily dictated by two key properties: basicity and nucleophilicity.
-
Basicity is a thermodynamic measure of a compound's ability to accept a proton (H⁺). In the gas phase, the basicity of amines follows the trend: tertiary > secondary > primary.[4] This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton.[5][6]
-
Nucleophilicity , a kinetic property, describes the ability of an amine to donate its lone pair of electrons to an electron-deficient center (an electrophile).[7] While related to basicity, nucleophilicity is significantly more sensitive to steric hindrance.[8]
In the context of a cyclopentane ring, we will compare cyclopentanamine (a primary amine) and N,N-dimethylcyclopentanamine (a tertiary amine). The cyclopentyl group itself is an electron-donating alkyl group.
Reactivity Comparison: Acylation, Alkylation, and Sulfonation
The differences in reactivity between primary and tertiary cyclopentylamines become evident in common synthetic transformations.
Acylation: The Formation of Amides
Acylation, the reaction of an amine with an acylating agent like an acid chloride or anhydride, is a cornerstone of organic synthesis.[9]
-
Primary Amines (Cyclopentanamine): Primary amines readily undergo acylation to form stable N-substituted amides.[10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the primary amine is highly accessible, allowing for a rapid attack on the electrophilic carbonyl carbon of the acylating agent.[9]
-
Tertiary Amines (N,N-dimethylcyclopentanamine): Tertiary amines, lacking a proton on the nitrogen atom, cannot form a stable neutral amide product upon acylation.[11] Instead, they can act as catalysts or form unstable acylammonium intermediates. The three alkyl groups (two methyl and one cyclopentyl) also create significant steric hindrance, impeding the approach of the acylating agent.[1]
Table 1: Qualitative Reactivity in Acylation
| Amine Type | Reactivity with Acyl Chlorides | Product | Key Factors |
| Primary Cyclopentylamine | High | N-Cyclopentylamide | Low steric hindrance, available N-H for deprotonation.[7] |
| Tertiary Cyclopentylamine | Very Low / Catalytic | Unstable Acylammonium Salt / No Reaction | High steric hindrance, no N-H for deprotonation to form a stable amide.[1] |
Alkylation: The Formation of More Substituted Amines
Alkylation involves the reaction of an amine with an alkyl halide.[12]
-
Primary Amines (Cyclopentanamine): Primary amines can be alkylated, but the reaction is often difficult to control. The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation and a mixture of secondary, tertiary, and even quaternary ammonium salts.[13][14]
-
Tertiary Amines (N,N-dimethylcyclopentanamine): Tertiary amines can be alkylated to form quaternary ammonium salts.[13] This reaction, often referred to as "exhaustive methylation" when using methyl iodide, proceeds because even though tertiary amines are sterically hindered, they are still nucleophilic.[13]
Table 2: Qualitative Reactivity in Alkylation
| Amine Type | Reactivity with Alkyl Halides | Product(s) | Key Factors |
| Primary Cyclopentylamine | Moderate to High | Mixture of secondary, tertiary, and quaternary ammonium salts | Product amine is often more reactive than the starting amine.[13] |
| Tertiary Cyclopentylamine | Moderate | Quaternary ammonium salt | Steric hindrance can slow the reaction, but it proceeds to the quaternary salt.[13] |
Sulfonation: The Formation of Sulfonamides
The reaction of amines with sulfonyl chlorides produces sulfonamides. This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[15][16]
-
Primary Amines (Cyclopentanamine): Primary amines react with sulfonyl chlorides to form N-substituted sulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous base.[3]
-
Tertiary Amines (N,N-dimethylcyclopentanamine): Tertiary amines do not form stable sulfonamides with sulfonyl chlorides under the conditions of the Hinsberg test.[3] While an initial reaction may form an unstable intermediate, it readily breaks down in water to regenerate the tertiary amine.[3]
Table 3: Qualitative Reactivity in Sulfonation (Hinsberg Test)
| Amine Type | Reactivity with Benzenesulfonyl Chloride | Product | Solubility in Aqueous Base |
| Primary Cyclopentylamine | Yes | N-Cyclopentylbenzenesulfonamide | Soluble |
| Tertiary Cyclopentylamine | No stable product | Regenerated Tertiary Amine | Insoluble |
Experimental Protocols
Protocol 1: Comparative Acylation of Cyclopentanamine and N,N-Dimethylcyclopentanamine
Objective: To qualitatively compare the reactivity of a primary and a tertiary cyclopentylamine towards an acylating agent.
Materials:
-
Cyclopentanamine
-
N,N-Dimethylcyclopentanamine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 1:1 ethyl acetate/hexanes)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve cyclopentanamine (1.0 mmol) in 5 mL of DCM and N,N-dimethylcyclopentanamine (1.0 mmol) in 5 mL of DCM. To each flask, add triethylamine (1.1 mmol).
-
Addition of Acylating Agent: Cool both flasks to 0 °C in an ice bath. To each flask, add acetyl chloride (1.05 mmol) dropwise with stirring.
-
Reaction Monitoring: Allow the reactions to stir at room temperature and monitor the progress by TLC. Spot the starting amine and the reaction mixture on a TLC plate.
-
Work-up: Once the reaction with cyclopentanamine is complete (as indicated by the disappearance of the starting material on TLC), quench both reactions by adding 10 mL of water.
-
Extraction: Transfer the contents of each flask to a separatory funnel. Wash the organic layer sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃, and 10 mL of brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting products (or lack thereof) by ¹H NMR and compare the outcomes.
Expected Results: The reaction with cyclopentanamine will yield N-acetylcyclopentanamine. The reaction with N,N-dimethylcyclopentanamine will likely show no significant product formation, with the starting material being recovered.
Protocol 2: Comparative Alkylation of Cyclopentanamine and N,N-Dimethylcyclopentanamine
Objective: To demonstrate the differing outcomes of alkylating a primary versus a tertiary cyclopentylamine.
Materials:
-
Cyclopentanamine
-
N,N-Dimethylcyclopentanamine
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In two separate small, sealable vials, place cyclopentanamine (1.0 mmol) and N,N-dimethylcyclopentanamine (1.0 mmol).
-
Addition of Alkylating Agent: To each vial, add an excess of methyl iodide (3.0 mmol).
-
Reaction: Seal the vials and allow them to stand at room temperature for 24 hours. Observe any precipitate formation.
-
Work-up (for Cyclopentanamine reaction): To the vial containing cyclopentanamine, add 5 mL of diethyl ether and 5 mL of saturated NaHCO₃. Shake well and separate the layers. The organic layer will contain a mixture of alkylated products.
-
Isolation (for N,N-Dimethylcyclopentanamine reaction): The quaternary ammonium salt formed from N,N-dimethylcyclopentanamine is likely to precipitate from the reaction mixture. Collect the solid by filtration and wash with a small amount of cold diethyl ether.
-
Analysis: Analyze the products from both reactions. The cyclopentanamine reaction will show a complex mixture, while the N,N-dimethylcyclopentanamine reaction should yield a single major product, the quaternary ammonium salt.
Visualization of Key Concepts
Caption: Reactivity pathways of primary and tertiary cyclopentylamines.
Caption: Comparison of acylation mechanisms.
Conclusion
The reactivity of primary and tertiary amines on a cyclopentane ring is a clear illustration of the fundamental principles of organic chemistry. Primary cyclopentylamines are generally more reactive as nucleophiles in reactions like acylation and sulfonation due to lower steric hindrance and the presence of a reactive N-H bond.[7][17] In contrast, tertiary cyclopentylamines, while often more basic in the gas phase, exhibit lower nucleophilic reactivity due to significant steric crowding around the nitrogen atom.[1] Their inability to form stable neutral products in acylation and sulfonation reactions further distinguishes their chemical behavior. Understanding these differences is paramount for researchers and drug development professionals in designing synthetic routes and predicting the chemical properties of molecules containing these important functional groups.
References
- Vertex AI Search. (2024, July 3). How do amines act as bases.
- Fiveable. (2025, August 15). Nucleophilicity of Amines Definition - Organic Chemistry...
- Top 10 Differences Between Primary Secondary and Tertiary Amines? (2026, February 25).
- Describe the differences between the nucleophilic substitution of different amines. (n.d.).
- Benchchem. (2025, December). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
- Quora. (2018, April 7). What is the order of basicity of primary, secondary, and tertiary amines?
- AAT Bioquest. (2024, May 23).
- Quora. (2019, August 16). Which one is more reactive, primary, secondary, or tertiary amine?
- Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
- ChemistryStudent. (n.d.). Amines (A-Level).
- Quora. (2022, November 6). Which one is more reactive: tertiary or secondary amines and why?
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Master Organic Chemistry. (2017, May 26).
- Thermo Fisher Scientific - US. (n.d.). Amine-Reactive Probe Labeling Protocol.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Amines.
- YouTube. (2022, April 6).
- Organic Chemistry Frontiers (RSC Publishing). (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
- Reddit. (2022, April 17). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine?
- MSU chemistry. (n.d.). Amine Reactivity.
- Organic Letters - ACS Publications. (2023, September 7). α-Tertiary Primary Amine Synthesis via Photocatalytic C(sp3)
- Study Mind. (2022, April 19). Amines – Properties and Reactivity of Amines (A-Level Chemistry).
- Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- ResearchGate. (2024, December 25). Synthesis and Comparison of Reactivity of Amine-Borane Complexes.
- PMC. (n.d.).
- TCI AMERICA - Tokyo Chemical Industry. (n.d.). N,N-Dimethylmethyleneammonium Iodide | 33797-51-2.
- PMC. (n.d.).
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. (2007, January 18).
- Gassnova. (n.d.).
- MDPI. (2019, July 10).
- How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. (2025, December 21).
- ResearchGate. (n.d.).
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement.
- Google Patents. (n.d.).
- Benchchem. (n.d.). overcoming steric hindrance in 3,4-dimethyl substituted cyclohexenone reactions.
- PubChem. (n.d.). Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407.
- Organic Syntheses Procedure. (n.d.). A. - Neopentyl iodide.
- PMC. (n.d.).
- Resonance magazine. (2023, February).
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). Acyl Iodides in Organic Synthesis. Reaction of Acyl Iodides with N , N Dimethyl Carboxylic Acid Amides.
Sources
- 1. Top 10 Differences Between Primary Secondary and Tertiary Amines? [qixuanchemtec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners [qixuanchemtec.com]
- 16. researchgate.net [researchgate.net]
- 17. tutorchase.com [tutorchase.com]
Safety Operating Guide
1-[(diethylamino)methyl]cyclopentan-1-amine proper disposal procedures
Comprehensive Disposal and Operational Safety Guide for 1-[(Diethylamino)methyl]cyclopentan-1-amine
As a Senior Application Scientist, I recognize that handling complex organic building blocks like 1-[(diethylamino)methyl]cyclopentan-1-amine requires more than just following a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior. This specific diamine—featuring both a primary amine and a tertiary diethylamine group on a cyclopentane scaffold—is highly valued in drug development and synthetic chemistry[1]. However, its inherent basicity, potential corrosivity, and environmental toxicity necessitate rigorous, self-validating disposal protocols to ensure laboratory safety, prevent dangerous cross-reactions, and maintain regulatory compliance.
Part 1: Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the physicochemical properties driving the hazards. The dual-amine functionality makes this compound a strong nucleophile and a potent organic base. When planning waste accumulation, these properties dictate our choice of containers, segregation logic, and spill response.
Table 1: Physicochemical Properties and Disposal Implications
| Property | Characteristic / Value | Causality & Disposal Implication |
| Chemical Class | Aliphatic Diamine | Highly basic and nucleophilic. Must be strictly segregated from acids to prevent violent, exothermic neutralization reactions. |
| Physical State | Liquid (Free base) / Solid (HCl salt) | Dictates containerization strategy. Liquids require secondary containment to prevent drain contamination. |
| Corrosivity | High (Aqueous pH > 10) | Corrodes metal over time. Requires High-Density Polyethylene (HDPE) or borosilicate glass containers[2]. |
| Reactivity | Alkylation Susceptibility | Segregate from halogenated solvents (e.g., dichloromethane). Amines can undergo quaternization reactions with alkyl halides, generating heat and precipitating salts[3]. |
| Toxicity | Aquatic Toxicity | Strict zero-drain disposal policy. All rinsates must be collected as hazardous waste[3]. |
Part 2: Waste Segregation Logic
Proper segregation is the cornerstone of chemical safety. Mixing 1-[(diethylamino)methyl]cyclopentan-1-amine with incompatible waste streams can lead to catastrophic failures, including container rupture or toxic gas release.
-
Avoid Acids: Exothermic acid-base neutralization can rapidly boil solvents and pressurize sealed containers.
-
Avoid Halogenated Solvents: As noted above, amines react with halogenated solvents over time. This slow reaction can build pressure in waste jugs stored for extended periods[3].
-
Avoid Oxidizers: Amines are susceptible to oxidation, which can generate highly reactive intermediates or explosive mixtures[2].
Workflow for segregation and disposal of 1-[(diethylamino)methyl]cyclopentan-1-amine waste.
Part 3: Self-Validating Standard Operating Procedures (SOPs)
A robust protocol does not just list steps; it incorporates validation checkpoints to ensure the hazard has been successfully mitigated before proceeding.
Protocol 1: Liquid Waste Collection
-
Preparation: Ensure the primary waste container is made of HDPE or borosilicate glass. Do not use metal containers, as aqueous amine solutions will corrode them, leading to structural failure[2].
-
Transfer: Slowly pour the liquid waste into the designated "Basic Organic Waste" container using a chemically compatible funnel inside a fume hood.
-
Validation (Temperature Check): Wait 5 minutes and palpate the outside of the secondary containment. A temperature increase indicates an exothermic cross-reaction. If heat is detected, immediately vent the container in the fume hood, lower the sash, and notify Environmental Health and Safety (EHS).
-
Capacity Control: Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Labeling: Affix a hazardous waste label immediately, explicitly listing the chemical name and its hazard classes (Corrosive/Toxic)[4].
Protocol 2: Empty Container Decontamination (Triple-Rinse Method)
Empty containers that previously held highly reactive amines must be decontaminated before standard disposal to prevent exposure to sanitation workers[2].
-
First Rinse: Add a compatible, low-toxicity solvent (e.g., ethanol or isopropanol) to the empty container (approx. 10% of container volume). Cap and agitate for 30 seconds. Dispose of rinsate in the Basic Organic Waste container.
-
Second & Third Rinse: Repeat the process twice more.
-
Validation (pH Check): For the final rinse, use a mixture of 50% water and 50% ethanol. Dip a pH test strip into the rinsate. If the pH is neutral (~7), the container is successfully decontaminated. If pH > 8, the amine is still present; perform an additional rinse.
-
Disposal: Once validated, deface the original chemical label, mark the bottle as "Decontaminated," and dispose of it as non-hazardous solid waste or recycle per institutional policy[2].
Part 4: Spill Response & Neutralization Protocol
Accidental releases require immediate, methodical action. Because 1-[(diethylamino)methyl]cyclopentan-1-amine is volatile and toxic, inhalation risks must be managed alongside contact hazards.
Spill response and validation logic for amine-based chemical spills.
Step-by-Step Spill Remediation:
-
Assessment: Determine if the spill is minor (<200 mL, contained inside a functioning fume hood) or major. For major spills, evacuate the area and contact EHS immediately.
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, which can react with concentrated amines.
-
Neutralization: Carefully apply a weak, solid acid (e.g., citric acid or sodium bisulfate) to the spill area. This converts the volatile free base amine into a stable, non-volatile salt, drastically reducing inhalation hazards.
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste bag (clear poly lab bag)[3].
-
Validation (Surface Decontamination): Swab the spill surface with a wet pH indicator strip. A basic reading indicates residual amine. Wash the surface with a mild citric acid solution followed by water until a neutral pH is achieved.
Part 5: Regulatory Compliance & EHS Integration
Under the Resource Conservation and Recovery Act (RCRA), 1-[(diethylamino)methyl]cyclopentan-1-amine waste must be managed from "cradle to grave." Laboratories must adhere to strict accumulation time limits (typically 90 to 180 days depending on generator status) and ensure all personnel are trained in hazardous waste determinations[4]. Partnering with certified waste disposal contractors ensures that the final destruction (usually via high-temperature incineration) complies with EPA standards.
References
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories - US Environmental Protection Agency (EPA). Available at:[Link]
-
Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety. Available at:[Link]
-
Procedure for Disposing of Hazardous Waste - Massachusetts Institute of Technology (MIT) EHS. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
